Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUKXOUUXPKJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743159 | |
| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54368-62-6 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54368-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a key building block in contemporary drug discovery. Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document details a multi-step synthesis, beginning with the construction of the pyrimidine core, followed by a series of functional group interconversions. Each step is presented with a detailed experimental protocol, mechanistic insights, and critical safety considerations. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic route.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biological relevance has inspired medicinal chemists to explore a vast chemical space of substituted pyrimidines, leading to the development of numerous therapeutic agents. The functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound is a particularly valuable intermediate. The presence of two reactive chlorine atoms at the 2- and 6-positions allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups.[3] The amino group at the 5-position and the ethyl carboxylate at the 4-position provide additional handles for further molecular elaboration, making this compound a versatile platform for the synthesis of complex heterocyclic systems.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection points are the C-N bond of the amino group and the C-Cl bonds. This leads to the identification of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a key precursor, which can be accessed from a dihydroxy pyrimidine intermediate.
The forward synthesis is therefore designed as a four-step process:
-
Cyclocondensation: Formation of the pyrimidine ring system.
-
Nitration: Introduction of the nitro group at the electron-rich C5 position.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups.
-
Reduction: Conversion of the nitro group to the target amino group.
This sequence is crucial for success. The electron-withdrawing nature of the nitro group facilitates the subsequent chlorination step. Attempting chlorination before nitration would result in a less reactive substrate for electrophilic substitution.
Synthesis of Key Intermediate: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
This section details the preparation of the pivotal nitro-chloro-pyrimidine intermediate.
Step 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate
The synthesis begins with the construction of the pyrimidine core through a cyclocondensation reaction.
-
Reaction Scheme:
-
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) and urea (1.0 eq.).
-
Heat the reaction mixture to reflux for 6-8 hours, during which a precipitate will form.
-
After cooling to room temperature, filter the solid precipitate and wash with cold ethanol.
-
Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.
-
-
Causality and Insights: The use of a strong base like sodium ethoxide is essential to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of urea. The subsequent intramolecular cyclization and dehydration afford the stable pyrimidine ring.
Step 2: Nitration of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate
The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Ethyl 2,6-dihydroxypyrimidine-4-carboxylate in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried.
-
-
Causality and Insights: The hydroxyl groups at positions 2 and 6 are electron-donating, activating the C5 position for electrophilic attack by the nitronium ion (NO₂⁺) generated in situ from the mixture of nitric and sulfuric acids.
Step 3: Chlorination of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate
The conversion of the dihydroxy intermediate to the dichloro derivative is a critical step, typically accomplished with phosphorus oxychloride.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline (0.1 eq.).
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Causality and Insights: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[3][4][5][6] The tertiary amine base acts as a catalyst, likely by forming a more reactive intermediate with POCl₃. This procedure must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate | C₇H₇N₃O₆ | 229.15 | 52047-16-2[7] |
| Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | C₇H₅Cl₂N₃O₄ | 266.04 | 54368-61-5[8] |
Final Synthetic Step: Reduction to this compound
The final transformation is the selective reduction of the nitro group to an amine. A common and effective method for this is the use of a metal in an acidic medium.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a round-bottom flask, suspend Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (1.0 eq.) in a mixture of ethanol and glacial acetic acid.
-
Add iron powder (an excess, typically 3-5 eq.) to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.[9]
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
-
-
Causality and Insights: This is a classic Bechamp reduction. Iron metal acts as the reducing agent, being oxidized from Fe(0) to iron(II) and iron(III) oxides in the acidic medium, while the nitro group is reduced to the amine.[10][11][12] The acidic environment is crucial for the reaction to proceed. The work-up procedure is designed to remove the inorganic iron byproducts and isolate the organic amine product.
Characterization of the Final Product
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 54368-62-6[13][14][15] |
| Molecular Formula | C₇H₇Cl₂N₃O₂ |
| Molecular Weight | 236.06 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥95% |
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and a broad singlet for the amino protons.
-
¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl bonds.
Safety Precautions
The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.[16][17][18] Causes severe burns to skin and eyes.[19][20]
-
Handling: Always handle in a chemical fume hood. Wear chemical-resistant gloves (Neoprene is recommended), splash goggles, a face shield, and a lab coat.[16][19] Ensure an emergency eyewash station and safety shower are readily accessible.[19][20]
-
Quenching: Quench excess POCl₃ slowly and carefully by adding it to ice water, as the reaction is highly exothermic.
-
-
Nitrating Agents (Concentrated HNO₃ and H₂SO₄):
-
Hazards: Strongly acidic and corrosive. Potent oxidizing agents. Can cause severe burns.
-
Handling: Wear appropriate acid-resistant gloves and eye protection. When mixing, always add acid to water, never the other way around. In the case of preparing nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.
-
-
General Precautions:
-
Anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reactions involving heating should be equipped with a reflux condenser.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
-
Conclusion
This guide has outlined a reliable and scalable four-step synthesis for this compound. The described pathway, commencing with a cyclocondensation to form the pyrimidine ring, followed by nitration, chlorination, and final reduction, is based on well-established and understood chemical transformations. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.
References
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemshuttle.com [chemshuttle.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 54368-62-6 [chemicalbook.com]
- 14. 54368-62-6|this compound|BLD Pharm [bldpharm.com]
- 15. alchempharmtech.com [alchempharmtech.com]
- 16. my.airliquide.com [my.airliquide.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 19. nj.gov [nj.gov]
- 20. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
An In-Depth Technical Guide to Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS 54368-62-6): Synthesis, Reactivity, and Applications in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking. Within the vast landscape of pyrimidine-based building blocks, this compound, hereafter referred to as EADCP , stands out as a particularly valuable and versatile synthon. Its strategic arrangement of functional groups—two reactive chlorine atoms, a nucleophilic amino group, and an ester moiety—provides a rich platform for controlled, sequential chemical modifications.
This guide offers a senior application scientist's perspective on EADCP, moving beyond a simple recitation of facts to provide a deep, actionable understanding of its synthesis, reactivity, and application. We will explore the causality behind its synthetic routes, dissect the nuances of its chemical behavior, and illustrate its power through its application in the synthesis of biologically active molecules.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.
Table 1: Physicochemical Properties of EADCP
| Property | Value |
| CAS Number | 54368-62-6 |
| Molecular Formula | C₇H₇Cl₂N₃O₂ |
| Molecular Weight | 252.06 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water. |
Spectroscopic Analysis: The structural features of EADCP give rise to a distinct spectroscopic signature.
-
¹H NMR (in CDCl₃, 400 MHz): The spectrum is typically characterized by a broad singlet for the amino protons (NH₂) around δ 5.9-6.1 ppm, a quartet for the methylene protons (-CH₂) of the ethyl group at approximately δ 4.4 ppm, and a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm. The broadness of the NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.
-
¹³C NMR (in CDCl₃, 100 MHz): Key resonances include signals for the two chlorine-bearing carbons (C2 and C6) in the aromatic region, the ester carbonyl carbon (~164 ppm), the methylene carbon of the ethyl group (~62 ppm), and the methyl carbon of the ethyl group (~14 ppm).
-
IR (KBr, cm⁻¹): The spectrum will prominently feature N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching band for the ester carbonyl group (~1720 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the pyrimidine ring.
Synthesis of this compound
The most common and efficient synthesis of EADCP involves the nitration of a precursor pyrimidine followed by reduction. This multi-step process is designed to install the required functional groups in a controlled manner.
Experimental Protocol: A Reliable Synthetic Workflow
Step 1: Synthesis of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate
-
To a stirred solution of ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated intermediate.
Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the electrophilic nitration of the electron-rich pyrimidine ring. The low temperature is critical to control the exothermic reaction and prevent over-nitration or degradation.
Step 2: Chlorination to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
-
In a flask equipped with a reflux condenser and a gas trap, suspend the nitrated intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Add N,N-diethylaniline (1.5 eq) dropwise as a catalyst.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: POCl₃ is a powerful chlorinating agent that replaces the hydroxyl groups with chlorine atoms. N,N-diethylaniline acts as a base to facilitate the reaction and neutralize the HCl gas produced. The reflux condition provides the necessary activation energy for the substitution to occur.
Step 3: Reduction to this compound (EADCP)
-
Dissolve the chlorinated nitro compound (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.
-
Add iron powder (3.0-5.0 eq) and a small amount of ammonium chloride solution or acetic acid to activate the reduction.
-
Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and TLC analysis.
-
Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure EADCP.
Causality: The reduction of the nitro group to an amine is classic organic chemistry. Iron in the presence of a mild acid (generated from NH₄Cl) is a cost-effective and efficient reducing system for this transformation, offering a safer alternative to catalytic hydrogenation with H₂/Pd-C in this specific context.
Caption: Synthetic workflow for EADCP production.
Chemical Reactivity: A Platform for Selective Derivatization
The true utility of EADCP lies in the differential reactivity of its functional groups, which allows for a high degree of synthetic control.
Nucleophilic Aromatic Substitution (SNA_r) at C2 and C6
The two chlorine atoms are the primary sites for modification. Their reactivity is influenced by the electronic effects of the surrounding amino and ester groups. Generally, the chlorine at the C6 position is slightly more susceptible to nucleophilic attack than the one at C2 due to the combined electron-withdrawing effects of the adjacent ester and amino groups. However, this selectivity can be finely tuned.
-
Selective Monosubstitution: By using a slight excess of a nucleophile (e.g., a primary or secondary amine) at low to ambient temperatures, it is often possible to achieve selective substitution, primarily at the C6 position.
-
Disubstitution: Using a larger excess of the nucleophile and/or higher reaction temperatures will drive the reaction to completion, resulting in the substitution of both chlorine atoms.
Protocol for Selective Amination at C6:
-
Dissolve EADCP (1.0 eq) in a polar aprotic solvent like THF or DMF.
-
Add a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the solution to 0 °C.
-
Slowly add the desired amine nucleophile (1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
Caption: Selective vs. Disubstitution pathways on EADCP.
Modification of the C5-Amino Group
The amino group can undergo standard transformations, such as acylation with acid chlorides or anhydrides, or reductive amination. These modifications are typically performed after the desired substitutions at the C2/C6 positions have been completed to avoid competing reactions.
Transformation of the C4-Ester Group
The ethyl ester provides another handle for late-stage functionalization. It can be:
-
Hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH).
-
Converted to an amide via direct aminolysis at high temperatures or, more commonly, after hydrolysis to the acid followed by standard amide coupling (e.g., using HATU or EDC).
-
Reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery: The Synthesis of Kinase Inhibitors
EADCP is a favored scaffold in the development of kinase inhibitors, a major class of drugs used in oncology. The 2,4-diaminopyrimidine core, readily accessible from EADCP, is a privileged structure known to mimic the hinge-binding motif of ATP.
Case Study: Synthesis of an Anilinopyrimidine Kinase Inhibitor Core
Many inhibitors targeting kinases like Epidermal Growth Factor Receptor (EGFR) utilize a 4-anilinopyrimidine core.
Synthetic Scheme:
-
Selective Substitution: EADCP is first reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) under mild basic conditions (DIPEA in 2-propanol) to selectively displace the C6-chloro group.
-
Second Substitution: The resulting intermediate is then reacted with a second amine, often a more complex side chain designed to interact with other regions of the kinase, at a higher temperature to displace the C2-chloro group.
-
Ester Modification (Optional): The ester at C4 can be hydrolyzed and coupled with another amine to introduce further diversity and improve properties like solubility or cell permeability.
Caption: Inhibition of EGFR signaling by an EADCP-derived molecule.
Analytical Methods and Quality Control
Ensuring the purity and identity of EADCP is critical for reproducible downstream chemistry.
Table 2: Recommended Analytical QC Parameters
| Technique | Parameter | Typical Specification |
| HPLC (Reverse Phase) | Purity | ≥98.0% (AUC) |
| ¹H NMR | Identity | Conforms to reference spectrum |
| Mass Spectrometry | Molecular Ion | [M+H]⁺ matches theoretical value ± 0.1 Da |
| Loss on Drying (LOD) | Solvent/Water Content | ≤0.5% |
Common impurities often arise from incomplete reactions in the synthetic sequence, such as the monosubstituted hydroxy-chloro intermediate or the starting nitro-pyrimidine. These can typically be identified and quantified by HPLC and LC-MS.
Safety, Handling, and Storage
As with any chlorinated organic compound, appropriate safety precautions must be taken.
-
Handling: EADCP should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Safety: It is an irritant to the eyes, respiratory system, and skin. Avoid inhalation of dust and direct contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Long-term stability is excellent under these conditions.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined reactivity profile allows for the systematic and controlled construction of complex molecular architectures. Its proven success in building kinase inhibitor scaffolds ensures its continued relevance in drug discovery programs targeting cancer and other proliferative diseases. Future innovations will likely focus on developing even more selective transformations and expanding its use in creating novel heterocyclic systems for a broader range of therapeutic targets. The logical, step-wise derivatization that EADCP enables makes it an invaluable asset in the quest for new medicines.
A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
This guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. As a pivotal heterocyclic building block in medicinal chemistry and drug discovery, confirming the precise molecular architecture of this compound is a critical prerequisite for its application in the synthesis of novel therapeutic agents. The presence of multiple reactive sites—an amino group, two chloro-substituents, and an ethyl ester—necessitates a multi-faceted analytical strategy to ensure its identity and purity. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the structural characterization of complex heterocyclic molecules.
Molecular Profile and Postulated Structure
Before commencing any analytical investigation, it is essential to establish the theoretical profile of the target compound. This serves as the reference against which all experimental data will be compared.
Postulated Structure:

| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 54368-62-6 | |
| Molecular Formula | C₇H₇Cl₂N₃O₂ | |
| Molecular Weight | 236.06 g/mol |
The Integrated Analytical Workflow
The elucidation of a molecule as functionally dense as this compound cannot rely on a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. Data from mass spectrometry, NMR and infrared spectroscopy, elemental analysis, and X-ray crystallography are integrated to build an irrefutable structural assignment. The overall workflow is a system of cross-validation, ensuring the highest degree of confidence in the final structure.
Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting
Principle & Causality: Mass spectrometry is the first line of inquiry, tasked with determining the molecular weight of the compound. For halogenated molecules, MS offers a unique diagnostic feature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms, such as our target, will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a predictable intensity ratio, providing definitive evidence for the presence of two chlorine atoms.
Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, operated in positive ion mode.
-
Analysis: Inject the sample. The mass analyzer will detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum, focusing on the region around the expected molecular weight.
Expected Data & Interpretation: The primary observation will be the molecular ion cluster. The presence of the characteristic isotopic pattern provides unequivocal evidence for a dichlorinated compound.
| Ion | Expected m/z ([M+H]⁺) | Calculated Relative Intensity | Significance |
| [C₇H₈³⁵Cl₂N₃O₂]⁺ | 236.00 | 100.0% | All ³⁵Cl isotopes |
| [C₇H₈³⁵Cl³⁷ClN₃O₂]⁺ | 238.00 | 65.0% | One ³⁵Cl and one ³⁷Cl isotope |
| [C₇H₈³⁷Cl₂N₃O₂]⁺ | 240.00 | 10.6% | All ³⁷Cl isotopes |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Principle & Causality: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For this specific molecule, the predicted NMR spectra are highly informative due to their simplicity.
Proton (¹H) NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the signals and determine their multiplicity (singlet, doublet, triplet, etc.).
Expected Spectrum & Interpretation: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group and the amino protons. The absence of any other signals is a key finding, confirming the lack of protons on the pyrimidine ring.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen atom of the ester. |
| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl group adjacent to a methylene. |
| ~ 5.5 - 6.5 (broad) | Singlet (s) | 2H | -NH₂ | Broad signal due to quadrupole broadening and potential H-bonding. |
Carbon (¹³C) NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Expected Spectrum & Interpretation: A total of 7 carbon signals are expected, corresponding to each unique carbon atom in the molecule. The chemical shifts provide evidence for the carbonyl group, the substituted pyrimidine ring carbons, and the aliphatic carbons of the ethyl group.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~ 164 | C =O | Typical region for an ester carbonyl carbon. |
| ~ 155-160 | C -Cl | Carbons on the pyrimidine ring attached to chlorine are highly deshielded. |
| ~ 140 | C -NH₂ | Pyrimidine carbon attached to the amino group. |
| ~ 110 | C -COOEt | Pyrimidine carbon attached to the carboxylate group. |
| ~ 62 | -O-C H₂- | Methylene carbon of the ethyl ester. |
| ~ 14 | -C H₃ | Methyl carbon of the ethyl ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This technique serves as a rapid and effective method to confirm the presence of the key amino, ester, and aromatic moieties.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation: The FTIR spectrum will display characteristic absorption bands that correspond to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | |
| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | |
| ~ 1720 | C=O Stretch | Ester (-COOEt) | |
| 1620 - 1550 | C=N and C=C Ring Stretch | Pyrimidine Ring | |
| 1350 - 1200 | C-N Stretch | Aryl Amine | |
| Below 800 | C-Cl Stretch | Chloro-substituent |
Definitive Proof: Elemental Analysis and X-ray Crystallography
While spectroscopic methods provide overwhelming evidence, elemental analysis and single-crystal X-ray crystallography offer the final, irrefutable confirmation.
-
Elemental Analysis: This technique provides the empirical formula by quantifying the mass percentage of carbon, hydrogen, and nitrogen. The experimental values must align with the calculated values for the molecular formula C₇H₇Cl₂N₃O₂.
| Element | Calculated % |
| Carbon | 35.62% |
| Hydrogen | 2.99% |
| Nitrogen | 17.80% |
| Chlorine | 30.03% |
| Oxygen | 13.55% |
-
Single-Crystal X-ray Crystallography: For a solid material that can be crystallized, this is the gold standard for structure elucidation. It determines the precise spatial arrangement of every atom in the molecule, providing exact bond lengths, bond angles, and the overall three-dimensional conformation, leaving no structural ambiguity.
Data Synthesis and Final Confirmation
The structure of this compound is confirmed by the convergence of all analytical data. Each technique validates the others, creating a self-consistent and robust dataset.
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a wide array of biologically active molecules, and the specific arrangement of its substituents—two chlorine atoms, an amino group, and an ethyl carboxylate—offers multiple points for synthetic modification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization. While direct experimental spectra for this specific molecule are not widely published, this guide, compiled from the perspective of a Senior Application Scientist, leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic output. The structure of this compound is presented below, with key atomic numbering for reference in the subsequent spectroscopic analysis.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar pyrimidine derivatives.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the amino protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |
| ~4.3 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 6.5-7.5 ppm. The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent.
-
Ethyl Group Protons (-OCH₂CH₃): The ethyl ester will give rise to two distinct signals. A quartet at approximately δ 4.3 ppm is predicted for the methylene (-CH₂-) protons, which are split by the three adjacent methyl protons. The methyl (-CH₃) protons are expected to appear as a triplet at around δ 1.3 ppm, split by the two adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~160 | C2, C6 (C-Cl) |
| ~155 | C4 |
| ~110 | C5 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield region of the spectrum, around δ 165 ppm.
-
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms (C2 and C6) are predicted to be in the δ 160 ppm region. The C4 carbon, attached to the electron-withdrawing carboxylate group, will also be downfield, estimated around δ 155 ppm. The C5 carbon, bonded to the electron-donating amino group, will be the most upfield of the ring carbons, at approximately δ 110 ppm.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected at around δ 62 ppm, while the methyl carbon (-CH₃) will be in the upfield region, around δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1620 | Strong | N-H bending (scissoring) |
| ~1580 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~800 | Strong | C-Cl stretching |
-
N-H Stretching: The amino group will show characteristic stretching vibrations in the 3450-3300 cm⁻¹ region, likely as a doublet corresponding to the asymmetric and symmetric stretches.
-
C=O Stretching: A strong absorption band around 1720 cm⁻¹ is expected for the carbonyl group of the ethyl ester.
-
N-H Bending: The scissoring vibration of the amino group is predicted to appear around 1620 cm⁻¹.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will result in strong absorptions in the 1580 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of the ester group will be visible as a strong band around 1250 cm⁻¹.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, around 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₇Cl₂N₃O₂), the expected molecular weight is approximately 235.0 g/mol .
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+ peak should appear as a cluster with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.
Predicted Fragmentation Pathway
Figure 2. Predicted mass spectrometry fragmentation pathway.
Key fragment ions would likely arise from:
-
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 190/192/194.
-
Loss of the entire ester group (-COOCH₂CH₃): Leading to a fragment at m/z 162/164/166.
-
Loss of a chlorine atom (-Cl): Giving a fragment at m/z 200/202.
-
Subsequent loss of carbon monoxide (-CO) from the [M-Cl]⁺ fragment.
Experimental Protocols
For obtaining high-quality spectroscopic data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time and a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. For less stable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 50-300.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data, which is crucial for ensuring the scientific integrity of research and development in the pharmaceutical and chemical industries.
References
A Technical Guide to the Solubility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes fundamental principles of solubility with established experimental methodologies to empower researchers in their own investigations. We will explore the physicochemical characteristics of the target molecule, outline the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for accurate solubility determination. This guide is designed to be a practical resource for applications ranging from early-stage drug discovery to process chemistry and formulation development.
Introduction: The Significance of Solubility in a Research and Development Context
This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The utility of such a compound is intrinsically linked to its solubility characteristics. In drug discovery, for instance, poor solubility can impede biological assays, leading to inaccurate structure-activity relationship (SAR) data and potentially causing promising candidates to be overlooked[1]. Furthermore, solubility is a critical parameter for formulation development, directly impacting bioavailability and the ultimate therapeutic efficacy of a drug substance[2]. In process chemistry, understanding solubility is paramount for designing efficient crystallization, purification, and reaction protocols.
This guide will therefore equip the researcher with the foundational knowledge and practical tools necessary to approach the solubility of this compound in a scientifically rigorous manner.
Molecular Profile and Theoretical Solubility Considerations
To predict and understand the solubility of this compound, we must first analyze its structural features.
Molecular Structure:
-
Name: this compound[3]
-
Molecular Formula: C₇H₇Cl₂N₃O₂[3]
-
Molecular Weight: 236.06 g/mol [3]
-
CAS Number: 54368-62-6[3]
The structure features a pyrimidine ring substituted with two chlorine atoms, an amino group, and an ethyl carboxylate group. These functional groups dictate the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, which are the primary drivers of solubility.
The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" serves as a fundamental starting point for predicting solubility[4][5][6]. This principle is rooted in the concept of polarity.
-
Polar Solvents: Solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF) are polar and can engage in hydrogen bonding. The amino and carboxylate groups on the target molecule can act as hydrogen bond donors and acceptors, respectively. Therefore, a higher solubility is anticipated in these solvents. Studies on similar pyrimidine derivatives have shown that solubility tends to be highest in polar aprotic solvents like DMF, followed by alcohols[7][8].
-
Nonpolar Solvents: Solvents like hexane and toluene are nonpolar. The dichloropyrimidine core contributes to some lipophilicity, but the polar functional groups will likely limit solubility in highly nonpolar solvents.
-
Intermediate Polarity Solvents: Solvents like ethyl acetate and chloroform offer a balance of polarity. The solubility in these solvents will depend on the interplay between the polar and nonpolar regions of the molecule. For a related compound, 2-amino-4-chloro-6-methoxypyrimidine, solubility was observed in the order of DMF > dioxane > acetone > ethyl acetate > chloroform[7].
Factors Influencing the Dissolution Process
Several thermodynamic and kinetic factors govern the solubility of a solid compound[6]:
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the interactions between the solute and solvent molecules. A higher crystal lattice energy will generally lead to lower solubility.
-
Solvation Energy: This is the energy released when solute molecules are surrounded by solvent molecules. Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) lead to a higher solvation energy and promote dissolution.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces[6][9]. This relationship is fundamental to techniques like recrystallization.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to decreased solubility[6][10].
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility requires robust experimental design. The "gold standard" for thermodynamic equilibrium solubility is the shake-flask method[11][12]. For earlier stages of research where compound availability may be limited, high-throughput methods offer a valuable alternative[13][14][15][16].
The Equilibrium Shake-Flask Method: A Detailed Protocol
This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system has reached equilibrium[12][17].
Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.
Experimental Workflow:
Caption: Workflow for the equilibrium shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation:
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate using a shaker or stirrer[17].
-
The incubation period is critical for reaching equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved[12][17]. It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After incubation, allow the vials to stand at the experimental temperature to allow undissolved solids to settle[11].
-
Carefully separate the saturated solution from the solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a chemically compatible filter (e.g., PTFE) that does not adsorb the compound[17][18].
-
-
Quantification:
-
Analyze the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[13][17].
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
The concentration of the supernatant corresponds to the equilibrium solubility of the compound in that solvent at that temperature.
-
High-Throughput Screening (HTS) for Early-Stage Assessment
In early drug discovery, where numerous compounds are synthesized and tested, HTS methods for solubility are invaluable[1][13][14]. These methods are typically faster, require less material, and are amenable to automation.
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. HTS methods often measure kinetic solubility, which is the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium[13]. This can sometimes overestimate the true equilibrium solubility[13].
Common HTS Techniques:
-
Turbidimetric/Nephelometric Methods: These methods detect the onset of precipitation by measuring light scattering as the compound comes out of solution[1][15].
-
Automated Miniaturized Shake-Flask: These are scaled-down versions of the traditional method, often performed in 96-well plates, to increase throughput[13].
Data Presentation and Interpretation
For clarity and comparative analysis, solubility data should be presented in a structured format.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |
| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Value | Calculated Value | Very Soluble |
| Methanol | 5.1 | Experimental Value | Calculated Value | Soluble |
| Ethanol | 4.3 | Experimental Value | Calculated Value | Soluble |
| Acetone | 5.1 | Experimental Value | Calculated Value | Sparingly Soluble |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | Experimental Value | Calculated Value | Slightly Soluble |
| Toluene | 2.4 | Experimental Value | Calculated Value | Very Slightly Soluble |
| Hexane | 0.1 | Experimental Value | Calculated Value | Insoluble |
Note: This table is for illustrative purposes. The empty cells are intended to be populated with experimentally determined values.
The interpretation of this data will inform subsequent experimental design. For example, high solubility in a particular solvent system may suggest its utility for NMR studies or as a reaction medium. Conversely, low solubility may necessitate the exploration of co-solvent systems or alternative formulations for biological testing.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the molecular characteristics and employing rigorous experimental techniques like the shake-flask method, researchers can generate reliable and reproducible solubility data. This data is not merely a physical constant but a critical piece of information that informs the entire lifecycle of a chemical compound, from its initial synthesis and characterization to its final application. It is recommended that solubility is assessed early and often in any research program to guide decision-making and mitigate risks associated with poor solubility.
References
- 1. solvescientific.com.au [solvescientific.com.au]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. youtube.com [youtube.com]
- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High throughput solubility measurement in drug discovery and development. | Semantic Scholar [semanticscholar.org]
- 16. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. pubs.acs.org [pubs.acs.org]
Navigating Regioselectivity: An In-depth Technical Guide to the Reactivity of Chloro Groups in Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a highly functionalized and versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of its two chloro substituents at the C2 and C6 positions is a critical aspect that governs its synthetic utility. This guide provides a comprehensive exploration of the factors influencing this reactivity, offering field-proven insights and detailed methodologies to empower researchers in harnessing the full potential of this valuable intermediate.
The Electronic Landscape of the Pyrimidine Core: A Foundation of Reactivity
The inherent reactivity of halopyrimidines is dictated by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr), a cornerstone of pyrimidine chemistry. The general order of reactivity for chloro groups on a pyrimidine ring is C4/C6 > C2. This preference is attributed to the greater ability of the para- and ortho-positioned nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C4/C6 positions.
However, the presence of substituents on the pyrimidine ring can significantly modulate this intrinsic reactivity profile. In the case of this compound, the 5-amino and 4-carboxylate groups play a pivotal role in influencing the regioselectivity of SNAr reactions. The amino group at the C5 position, being an electron-donating group, tends to decrease the electrophilicity of the adjacent C4 and C6 positions. Conversely, the electron-withdrawing ethyl carboxylate group at C4 enhances the electrophilicity of the ring, particularly at the C2 and C6 positions. The interplay of these electronic effects creates a nuanced reactivity pattern that can be exploited for selective functionalization.
Unraveling the Regioselectivity: A Tale of Two Chlorines
The key to effectively utilizing this compound lies in understanding and controlling the selective substitution of its C2 and C6 chloro groups. While the general reactivity trend favors substitution at C6 over C2, the specific reaction conditions and the nature of the nucleophile are crucial determinants of the outcome.
The More Labile C6-Chloro Group
The chloro group at the C6 position is generally the more reactive of the two. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ethyl carboxylate group at C4, which make the C6 position more electrophilic and better able to stabilize the intermediate Meisenheimer complex. Nucleophilic attack at this position is therefore kinetically favored under many conditions.
The Less Reactive, Yet Accessible, C2-Chloro Group
The chloro substituent at the C2 position is typically less reactive towards nucleophilic displacement. This is primarily due to its location between two nitrogen atoms, which can exert a degree of steric hindrance and electronic repulsion on the incoming nucleophile. However, under more forcing reaction conditions or with highly reactive nucleophiles, substitution at the C2 position can be achieved. Furthermore, the electronic influence of the 5-amino group can subtly modulate the reactivity of the C2 position.
The following diagram illustrates the general principles of nucleophilic attack on the dichloropyrimidine core.
Caption: General pathways for nucleophilic attack on the pyrimidine core.
Experimental Protocols and Methodologies
The true measure of understanding lies in practical application. This section provides detailed, step-by-step methodologies for the selective functionalization of this compound, drawing from established protocols for analogous systems.
Selective Mono-amination at the C6 Position
This protocol details a typical procedure for the selective substitution of the C6-chloro group with an amine, a common transformation in drug discovery. The reaction conditions are generally mild, favoring the more reactive C6 position.
Experimental Protocol: Selective Mono-amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (5.0 mL), add the desired amine (1.0 mmol) and a base, typically triethylamine (1.0 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux for a period of 3 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system.
This methodology, adapted from similar pyrimidine systems, provides a reliable route to mono-substituted products.[2]
Spectroscopic Characterization of Reaction Products
The unequivocal identification of the reaction products is paramount. A combination of spectroscopic techniques is employed for this purpose. The following table summarizes the expected key spectroscopic data for a mono-aminated product at the C6 position, based on data from closely related structures.[3]
| Spectroscopic Technique | Expected Observations for C6-aminated Product |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced amine moiety. A downfield shift of the remaining pyrimidine proton may be observed. |
| ¹³C NMR | Appearance of new carbon signals from the amine substituent. A significant upfield shift of the C6 carbon signal upon substitution of the chloro group. |
| IR Spectroscopy | Appearance of N-H stretching bands (for primary or secondary amines) in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the mono-substituted product. |
The following workflow diagram outlines the process of synthesis and structural confirmation.
Caption: Workflow for the synthesis and confirmation of aminated pyrimidines.
Mechanistic Insights and Authoritative Grounding
The regioselectivity observed in the reactions of this compound can be rationalized through the principles of physical organic chemistry. The stability of the Meisenheimer intermediate is a key factor. Attack at the C6 position allows for the delocalization of the negative charge onto the adjacent nitrogen atom and the C4-carboxylate group, leading to a more stable intermediate compared to attack at the C2 position.
Computational studies on substituted dichloropyrimidines have provided further insights.[4] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic attack. For many dichloropyrimidines, the LUMO coefficients are larger at the C4/C6 positions, indicating a higher propensity for nucleophilic attack at these sites. The presence of an electron-withdrawing group at C5 has been shown to direct nucleophilic attack to the C4 position in 2,4-dichloropyrimidines.[4] Conversely, the amino group at C5 in our target molecule is expected to influence the electronic distribution in a manner that still favors the C6 position as the primary site of reaction under kinetic control.
Conclusion and Future Directions
This compound is a versatile and valuable building block in medicinal chemistry and drug discovery. A thorough understanding of the differential reactivity of its C2 and C6 chloro groups is essential for its strategic application in the synthesis of novel bioactive compounds. The C6 position is the more labile site for nucleophilic aromatic substitution under standard conditions, allowing for selective mono-functionalization. The less reactive C2 position can be targeted under more forcing conditions or with specific catalytic systems, opening avenues for the synthesis of di-substituted derivatives.
Future research in this area could focus on the development of novel catalytic methods to further control the regioselectivity of reactions involving this scaffold. Additionally, a deeper computational analysis of the transition states for nucleophilic attack at both the C2 and C6 positions would provide a more quantitative understanding of the factors governing the observed reactivity. As the demand for new and effective therapeutic agents continues to grow, the strategic use of well-characterized and versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug development.
References
The Strategic Utility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in Modern Medicinal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of a key heterocyclic building block.
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs.[1] Its inherent ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, makes it an ideal framework for designing molecules that can effectively bind to and modulate the function of biological targets. Within this important class of heterocycles, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of a diverse array of therapeutic agents.
This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a primary focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the underlying mechanistic principles that make this compound a cornerstone for innovation in drug discovery.
Chemical Profile and Reactivity
This compound (CAS No: 54368-62-6) possesses a unique arrangement of functional groups that underpins its synthetic utility.[2][3] The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group at C5 and the ethyl carboxylate at C4 offer further points for chemical modification. This multi-functional nature allows for the systematic and regioselective introduction of various substituents, enabling the exploration of a vast chemical space to optimize biological activity.
The reactivity of the chlorine atoms is a key feature. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack.[4] However, the presence of the amino group at C5 and the carboxylate at C4 in our title compound can influence the regioselectivity of these substitution reactions, a factor that medicinal chemists can exploit to synthesize specific isomers.
Core Application: A Versatile Scaffold for Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The aminopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, acting as a bioisostere of the adenine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.[5] this compound provides an excellent starting point for the construction of potent and selective kinase inhibitors.
Oncology: Targeting Key Drivers of Cancer Progression
The aminopyrimidine scaffold derived from this starting material has been instrumental in the development of inhibitors for several cancer-relevant kinases.
-
Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells and has been implicated in certain B-cell malignancies and inflammatory disorders.[6] The pyrimidine core can be elaborated to create potent Syk inhibitors.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms.[7][8] Aminopyrimidine derivatives have been explored as selective JAK inhibitors.[9]
-
p38 MAP Kinase Inhibitors: p38 Mitogen-Activated Protein (MAP) kinases are involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases and cancer.[10] The dichloropyrimidine moiety can serve as a precursor for the synthesis of potent p38 MAP kinase inhibitors.[11]
Synthetic Strategies and Methodologies
The conversion of this compound into biologically active molecules typically involves a series of strategic chemical transformations. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow starting from this compound.
Experimental Protocol: Regioselective Amination
A crucial step in the utilization of this scaffold is the regioselective substitution of one of the chlorine atoms. The following protocol outlines a general procedure for the selective amination at the C6 position.
Materials:
-
This compound
-
Desired primary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired primary amine (1.1 equivalents).
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C6-aminated product.
Rationale: The C6 position is often more susceptible to initial nucleophilic attack due to the electronic influence of the adjacent functional groups. The use of a bulky organic base like DIPEA helps to scavenge the HCl generated during the reaction without interfering with the nucleophile.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is proprietary to the discovering entities, general principles for aminopyrimidine-based kinase inhibitors can be extrapolated.
| Position | Modification | General Impact on Activity |
| C2 | Introduction of various substituted anilines or other heterocyclic moieties. | Crucial for establishing interactions with the solvent-exposed region of the kinase active site, influencing potency and selectivity. |
| C4-Carboxylate | Conversion to amides with diverse amines. | Can modulate solubility, cell permeability, and introduce additional hydrogen bonding interactions with the target protein. |
| C5-Amino | Acylation or alkylation. | Can be used to fine-tune the electronic properties of the pyrimidine ring and explore additional binding pockets. |
| C6 | Substitution with a primary amine, often bearing a solubilizing group. | Important for interacting with the ribose-binding pocket and enhancing pharmacokinetic properties. |
Future Perspectives and Conclusion
This compound represents a highly valuable and strategically important building block in medicinal chemistry. Its pre-functionalized and differentially reactive sites provide a robust platform for the rapid generation of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The ability to systematically and regioselectively modify the pyrimidine core allows for a detailed exploration of structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates.
Future research will likely focus on the development of novel synthetic methodologies to further enhance the efficiency and regioselectivity of reactions involving this scaffold. Moreover, the application of this building block is expected to expand beyond kinase inhibitors to other target classes where the aminopyrimidine motif can serve as a key pharmacophore. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile chemical tools like this compound will remain paramount in the quest for new and effective medicines.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 54368-62-6|this compound|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 6. Potent small molecule inhibitors of spleen tyrosine kinase (Syk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: A Comprehensive Technical Guide for Advanced Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critically, its reactivity, with a focus on leveraging its distinct electronic and steric features for the strategic construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate. We will provide not only established protocols but also the underlying chemical principles that govern its application, ensuring a robust and rational approach to its use in the laboratory.
Introduction: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a multitude of biological interactions, including hydrogen bonding and π-stacking, with a wide array of protein targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity.
This compound (CAS No. 54368-62-6) has emerged as a particularly valuable building block due to its trifecta of reactive sites: an amino group and two electronically distinct chloro-substituents. This arrangement provides a powerful platform for sequential and site-selective modifications, enabling the efficient assembly of complex, three-dimensional structures. The presence of the electron-withdrawing carboxylate group further modulates the reactivity of the pyrimidine core, enhancing its susceptibility to nucleophilic attack. This guide will serve as a comprehensive resource for understanding and utilizing this potent synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis, including reaction monitoring and product characterization.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| CAS Number | 54368-62-6 | BLDpharm[1] |
| Molecular Formula | C₇H₇Cl₂N₃O₂ | CP Lab Safety[2] |
| Molecular Weight | 236.06 g/mol | CP Lab Safety[2] |
| Appearance | Off-white to light yellow crystalline powder | Inferred from related compounds |
| Purity | ≥95% | CP Lab Safety[2] |
| Storage | 2-8°C, inert atmosphere | BLDpharm[1] |
Spectroscopic Data:
The following data provides a reference for the characterization of this compound.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and the amino protons. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carboxylate carbon, the ethyl group carbons, and the four carbons of the pyrimidine ring. The positions of the chloro- and amino-substituted carbons will be informative.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group, C=O stretching of the ester, and C-Cl stretching.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.
Synthesis of the Building Block
A plausible synthetic route is outlined below:
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of a 2-Amino-4,6-dichloropyrimidine Core
The following protocol for the synthesis of 2-amino-4,6-dichloropyrimidine provides a foundational methodology that can be adapted for the target molecule.[4]
Materials:
-
2-amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and addition funnel, charge phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine.
-
Heating and Amine Addition: Heat the mixture to 55-60°C. Slowly add N,N-dimethylaniline over 3 hours, maintaining the temperature between 60-70°C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional hour.
-
Work-up: Remove excess phosphorus oxychloride under reduced pressure. Carefully add the resulting viscous oil to a mixture of ice and water.
-
Neutralization and Isolation: Neutralize the solution with a sodium hydroxide solution with external cooling. Filter the precipitate and dry it in vacuo to obtain the crude product.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and, in some procedures, the solvent.
-
N,N-dimethylaniline: Acts as an acid scavenger, neutralizing the HCl generated during the chlorination reaction and driving the reaction to completion.
-
Controlled Temperature: The reaction is exothermic; maintaining the temperature prevents side reactions and ensures a higher yield of the desired product.
-
Aqueous Work-up: The quenching with ice and water hydrolyzes any remaining POCl₃. Neutralization is necessary to precipitate the free amine product.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups, which allows for a programmed and selective approach to the synthesis of complex molecules.
4.1. Nucleophilic Aromatic Substitution (SₙAr) at C2 and C6
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. The reactivity of the C2 and C6 positions is not identical and can be influenced by both electronic and steric factors. Generally, in related 2,4-dichloropyrimidine systems, the C4 (equivalent to C6 in our target molecule) position is more reactive towards nucleophiles. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at this position.
Figure 2: General reactivity pathways for this compound in SₙAr reactions.
4.2. Reactions of the Amino Group
The amino group at the C5 position can undergo a variety of transformations, including acylation, alkylation, and diazotization followed by substitution. This provides another handle for introducing molecular diversity.
4.3. Application in Kinase Inhibitor Synthesis
A prime example of the utility of this class of building blocks is in the synthesis of protein kinase inhibitors. For instance, a closely related analog is a key intermediate in the synthesis of certain Aurora kinase inhibitors.[5][6] The general strategy involves the sequential displacement of the two chloro-substituents with different amine nucleophiles to build the desired pharmacophore.
Experimental Protocol: A Representative SₙAr Reaction
The following protocol is adapted from the synthesis of a pyrimidine-based kinase inhibitor and illustrates a typical nucleophilic aromatic substitution on a dichloropyrimidine core.[5]
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
3-amino-5-methylpyrazole
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine in THF, add 3-amino-5-methylpyrazole and triethylamine.
-
Heating: Heat the reaction mixture at 50°C for 16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the mono-substituted product.
Causality Behind Experimental Choices:
-
Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the substitution reaction.
-
THF as Solvent: A suitable aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
Heating: Provides the necessary activation energy for the SₙAr reaction to proceed at a reasonable rate.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a highly functionalized and versatile building block that offers medicinal chemists a powerful tool for the synthesis of novel and complex molecular entities. Its strategically placed reactive sites allow for a high degree of control over the synthetic route, enabling the efficient construction of libraries of compounds for screening and lead optimization. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.
References
- 1. 54368-62-6|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound(54368-62-6) 1H NMR [m.chemicalbook.com]
- 4. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Abstract
This comprehensive guide provides a detailed, three-step experimental protocol for the synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the chlorination of a dihydroxypyrimidine precursor, followed by electrophilic nitration at the C5 position, and concludes with the reduction of the nitro group to the target amine. This document offers in-depth procedural details, explains the chemical principles behind each step, and integrates critical safety protocols essential for handling the hazardous reagents involved. The intended audience includes researchers, chemists, and professionals in the field of pharmaceutical development.
Introduction and Significance
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This compound (CAS No: 54368-62-6) is a particularly useful intermediate.[1] The presence of two reactive chlorine atoms at the 2- and 6-positions allows for selective nucleophilic substitution, while the amino and ester functionalities provide further handles for molecular elaboration. This trifunctional scaffold is pivotal for constructing complex molecules, including kinase inhibitors and other targeted therapeutics.
This protocol details a reliable and logical synthetic pathway, breaking down the process into three distinct stages:
-
Dichlorination: Conversion of a 4,6-dihydroxypyrimidine precursor to the corresponding 4,6-dichloro derivative using phosphorus oxychloride.
-
Nitration: Regioselective introduction of a nitro group at the electron-rich C5 position.
-
Reduction: Conversion of the 5-nitro group to the final 5-amino functionality.
Overall Synthetic Scheme
The complete three-step synthesis is illustrated below, starting from Ethyl 4,6-dihydroxypyrimidine-4-carboxylate.
References
Mastering the Purification of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: A Guide to Recrystallization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and research applications, achieving the desired purity is paramount. This application note provides a comprehensive guide to the purification of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a key building block in medicinal chemistry, through the robust and scalable technique of recrystallization. This document will delve into the scientific principles underpinning the choice of solvent and methodology, offering a detailed protocol and troubleshooting guidance to ensure the highest purity of the final product.
The Critical Role of Purity in Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, lead to the formation of unwanted byproducts, and compromise the pharmacological profile and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and efficient purification method is not just a matter of good laboratory practice but a critical step in the drug development pipeline.
Recrystallization: A Powerful Purification Technique
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures.
The process typically involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. The impurities, being present in smaller quantities and having different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Understanding the Synthesis and Potential Impurities
To devise an effective purification strategy, it is essential to understand the synthetic route of this compound and the potential impurities that may arise. A common synthetic approach involves the amination of a corresponding dichloropyrimidine precursor.
Potential impurities may include:
-
Unreacted starting materials: Such as the dichloropyrimidine precursor.
-
Isomeric byproducts: Formation of other aminopyrimidine isomers.
-
Over-aminated products: Diamino-substituted pyrimidines.
-
Hydrolysis products: Carboxylic acid derivatives formed from the ester group.
-
Reagents and catalysts: Residual reagents or catalysts used in the amination reaction.
The choice of recrystallization solvent will be guided by the need to effectively separate the target compound from these specific impurities.
Selecting the Optimal Recrystallization Solvent
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For this compound, a moderately polar compound, several common laboratory solvents can be considered. Based on the purification of structurally similar aminopyrimidine derivatives, protic solvents like ethanol and methanol, as well as aprotic solvents like ethyl acetate, are promising candidates.[1]
A systematic approach to solvent screening is recommended:
-
Solubility Testing: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Crystal Formation: Observe the quality of crystals formed upon cooling. Slow cooling generally yields larger, purer crystals.
-
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed. For aminopyrimidine derivatives, mixtures of ethanol and water have been shown to be effective.[1]
For this compound, ethanol has been identified as a suitable solvent for recrystallization. It effectively dissolves the compound when hot and allows for good crystal recovery upon cooling.
Detailed Recrystallization Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Reflux condenser
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a heating mantle or a steam bath for heating.
Protocol Workflow:
Recrystallization Workflow Diagram
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Heat the mixture gently while stirring to facilitate dissolution. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified product.
-
-
Decolorization (Optional):
-
If the solution is colored due to the presence of colored impurities, add a small amount of activated charcoal to the hot solution.
-
Boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities. Pre-warming the glassware prevents premature crystallization of the product on the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.
-
Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Ensure that the filter paper is properly seated and wetted with a small amount of cold ethanol before pouring the crystal slurry.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor which contains the dissolved impurities. It is important to use cold solvent to minimize the loss of the purified product.
-
-
Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving the crystals under vacuum on the filter funnel for a period, followed by transferring them to a watch glass or a drying oven at a moderate temperature.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve | Insufficient solvent. | Add more hot solvent in small portions until dissolution is complete. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Add a small amount of a "good" solvent to the hot mixture until the oil dissolves, then proceed with slow cooling. |
| No crystals form on cooling | Too much solvent was used. / The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. / Add a seed crystal of the pure compound. / Partially evaporate the solvent to increase the concentration. |
| Low recovery of crystals | Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. / Ensure the washing solvent is ice-cold. / Ensure the filtration apparatus is pre-warmed. |
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques, such as:
-
Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
Conclusion
Recrystallization is a powerful and economical method for the purification of this compound. By carefully selecting the solvent and meticulously following the protocol, researchers and drug development professionals can obtain a high-purity product, which is essential for the successful advancement of their research and development endeavors. The principles and techniques outlined in this application note provide a solid foundation for achieving the desired level of purity for this critical synthetic intermediate.
References
Application Notes & Protocols: Strategic Use of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in Palladium-Catalyzed Suzuki Coupling Reactions
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous biologically active compounds and FDA-approved drugs, including prominent protein kinase inhibitors.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions within biological targets and its synthetic versatility. Transition metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, provide a powerful tool for the late-stage functionalization of pyrimidine cores.[3] This methodology allows for the rapid generation of diverse compound libraries from a common intermediate, a crucial strategy in modern drug discovery.[4]
This guide focuses on Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate , a highly functionalized and synthetically valuable building block. The presence of two distinct chlorine atoms offers the potential for sequential, site-selective functionalization. However, the electronic and steric environment created by the amino and ester substituents presents unique challenges and opportunities in controlling the regioselectivity of Suzuki coupling reactions. These application notes provide a deep dive into the mechanistic principles, optimized protocols, and strategic considerations for successfully employing this substrate in the synthesis of novel pyrimidine derivatives.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or its ester.[5][6] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the pyrimidine, forming a square planar Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the electronic nature of the C-Cl bond and the choice of palladium ligand.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻), which facilitates the ligand exchange on the palladium complex.[3][8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]
Below is a diagram illustrating this fundamental process.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Scientific Principles and Mechanistic Overview
The pyrimidine core is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions, as well as the ethyl carboxylate group at C4. This electronic arrangement makes the chlorinated positions susceptible to attack by nucleophiles. The 5-amino group, being electron-donating, modulates the reactivity of the two chlorine atoms.
The nucleophilic aromatic substitution (SNAr) reaction on this substrate proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Due to the symmetrical nature of the 2- and 6-positions relative to the 5-amino group, achieving regioselectivity in monosubstitution can be challenging. However, the electronic and steric environment around each chlorine atom can be subtly different, and reaction conditions can be optimized to favor substitution at one position over the other. In many cases, sequential substitution is a viable strategy to introduce two different nucleophiles.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and desired outcome.
Protocol 1: Mono-amination of this compound
This protocol describes a general procedure for the monosubstitution of a chlorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of starting material).
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (for ethanol or acetonitrile) or to a suitable temperature (e.g., 80-120 °C for DMF) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically within 3-24 hours), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Sequential Di-substitution with Different Nucleophiles
This protocol outlines a strategy for the stepwise substitution of both chlorine atoms with two different nucleophiles.
Step A: First Nucleophilic Substitution (e.g., Alkoxylation)
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) (1.0 - 1.2 equivalents)
-
Anhydrous solvent (the corresponding alcohol can often be used as the solvent)
Procedure:
-
In a round-bottom flask, dissolve the base (e.g., NaOH, 1.0-1.2 equivalents) in the alcohol solvent.
-
Add this compound (1.0 equivalent) to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the mono-alkoxylated product by column chromatography.
Step B: Second Nucleophilic Substitution (e.g., Amination)
Materials:
-
Mono-alkoxylated pyrimidine derivative from Step A
-
Second nucleophile (e.g., an amine, 1.2 - 2.0 equivalents)
-
Base (e.g., K2CO3 or DIPEA, 2.0 - 4.0 equivalents)
-
Anhydrous DMF or Dioxane
Procedure:
-
To a reaction vial, add the mono-alkoxylated pyrimidine (1.0 equivalent), the second nucleophile (1.2 - 2.0 equivalents), and the base.
-
Add the anhydrous solvent and seal the vial.
-
Heat the reaction mixture to a higher temperature (e.g., 120-150 °C). The deactivating effect of the first substituent often necessitates more forcing conditions for the second substitution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the final di-substituted product by column chromatography.
Key Considerations and Optimization
Regioselectivity:
-
For symmetrically substituted 4,6-dichloropyrimidines, mono-substitution can often lead to a mixture of isomers.[1] However, in the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a close analog, substitution with amines in refluxing ethanol with triethylamine was reported to proceed effectively.[1]
-
The steric bulk of the nucleophile can influence regioselectivity. Less hindered nucleophiles may show less selectivity, while bulkier nucleophiles might favor the less sterically hindered position.
-
The choice of solvent and base can also impact the ratio of C2 to C6 substitution.
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are generally effective for SNAr reactions as they can solvate cations, leaving the nucleophile more reactive. Alcohols can also be used, especially for alkoxylation reactions where the alcohol itself is the nucleophile.[1]
-
Base: A non-nucleophilic organic base like TEA or DIPEA is commonly used to scavenge the HCl generated during the reaction. Inorganic bases such as K2CO3 can also be employed, particularly at higher temperatures.
-
Temperature: The first substitution may proceed at moderate temperatures, while the second substitution on the now more electron-rich pyrimidine ring often requires higher temperatures to achieve a reasonable reaction rate.
Troubleshooting:
-
Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a more polar solvent, or employing a stronger base. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: In the presence of a base and an alcohol solvent, competitive alkoxylation (solvolysis) can occur.[1] If this is an issue, switch to a non-alcoholic solvent like dioxane or toluene.
Data Presentation
The following table provides representative reaction conditions for the amination of a related dichloropyrimidine substrate.
| Starting Material | Nucleophile (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine (1.0) | TEA (1.0) | EtOH | Reflux | 3 | 2-amino-4-chloro-6-(amino)pyrimidine-5-carbaldehyde | Varies | [1] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (1.0) | NaOH (5.0) | EtOH | RT | 1 | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60 | [1] |
Visualizations
Experimental Workflow for Sequential Nucleophilic Aromatic Substitution
Caption: Sequential SNAr workflow.
Reaction Mechanism of Nucleophilic Aromatic Substitution
Caption: SNAr Addition-Elimination Mechanism.
References
The Strategic Utility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[1] Its prevalence stems from its ability to mimic the purine core of ATP, enabling competitive binding to the hinge region of various protein kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy.[4]
Within the diverse landscape of pyrimidine-based building blocks, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate stands out as a particularly versatile and strategic starting material for the synthesis of a new generation of kinase inhibitors. Its trifunctional nature—an amino group, two reactive chlorine atoms at positions 2 and 6, and an ethyl carboxylate group—provides medicinal chemists with multiple handles for regioselective modification, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5][6] This application note will provide an in-depth technical guide on the utilization of this key intermediate in the synthesis of kinase inhibitors, complete with detailed protocols and an exploration of the underlying chemical principles.
Chemical Properties and Reactivity Profile
This compound (CAS 54368-62-6) is a stable, solid compound with a molecular weight of 236.06 g/mol and a molecular formula of C₇H₇Cl₂N₃O₂.[7][8] The key to its synthetic utility lies in the differential reactivity of its functional groups. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, while the amino group can be a site for acylation or further derivatization. The ethyl carboxylate offers a point for modification or can be hydrolyzed to the corresponding carboxylic acid.
The chlorine at the C6 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position due to the electronic influence of the adjacent amino and carboxylate groups. This regioselectivity allows for a stepwise and controlled introduction of different substituents, a crucial aspect in the optimization of kinase inhibitor potency and selectivity.
Core Synthetic Strategies: Building Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors from this compound typically involves a sequence of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl and alkyl groups that are crucial for binding to the kinase active site.
Nucleophilic Aromatic Substitution (SₙAr) for C6-Functionalization
The initial and most common synthetic step is the selective displacement of the C6 chlorine with a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a polar aprotic solvent like ethanol, isopropanol, or N,N-dimethylformamide (DMF). The choice of the amine is critical as this substituent often forms key hydrogen bond interactions with the hinge region of the target kinase.
Palladium-Catalyzed Cross-Coupling for C2-Arylation
Following the successful substitution at the C6 position, the less reactive C2 chlorine can be functionalized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction introduces a diverse range of aryl or heteroaryl moieties, which often occupy the solvent-exposed region of the ATP-binding pocket and contribute significantly to the inhibitor's selectivity and potency.
Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
Kinase inhibitors derived from the this compound scaffold have shown promise in targeting several key signaling pathways implicated in cancer progression.
Aurora and Polo-Like Kinase Pathways in Mitosis
Aurora kinases (A, B, and C) and Polo-like kinase 1 (PLK1) are critical regulators of mitosis.[2][9] Their overexpression is common in many cancers and is associated with genomic instability.[10][11] Pyrimidine-based inhibitors can effectively block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora Kinase and PLK1 signaling pathway in mitosis.
Cyclin-Dependent Kinase (CDK) Pathways in Cell Cycle Control
CDKs are fundamental for the progression of the cell cycle.[12] Inhibitors targeting CDKs, such as CDK2, CDK4/6, and CDK9, can induce cell cycle arrest and are effective anti-cancer agents.[1][12] The pyrimidine scaffold is a common feature in many potent CDK inhibitors.[12]
Caption: Overview of CDK-mediated cell cycle progression and transcription.
PI3K/AKT/mTOR Pathway in Cell Growth and Survival
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its aberrant activation is a frequent event in cancer. Pyrimidine-based inhibitors, particularly those targeting the PI3Kδ isoform, have shown therapeutic potential in hematological malignancies.[15]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as the starting material. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Synthesis of Ethyl 5-amino-6-(arylamino)-2-chloropyrimidine-4-carboxylate via SₙAr
This protocol describes the regioselective substitution of the C6 chlorine with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous ethanol or isopropanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents).
-
Add anhydrous ethanol to dissolve the reactants.
-
Add TEA or DIPEA (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for the SₙAr reaction.
Protocol 2: Synthesis of Ethyl 5-amino-6-(arylamino)-2-(aryl)pyrimidine-4-carboxylate via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed arylation at the C2 position.[5]
Materials:
-
Ethyl 5-amino-6-(arylamino)-2-chloropyrimidine-4-carboxylate (from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-dioxane and water (4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add Ethyl 5-amino-6-(arylamino)-2-chloropyrimidine-4-carboxylate (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Potency of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC₅₀ values) of several pyrimidine-based kinase inhibitors, showcasing the potency that can be achieved using this versatile scaffold. While not all of these compounds are directly synthesized from this compound, they represent the structural motifs and biological activities that can be targeted.
| Kinase Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
| JNJ-7706621 | Aurora A/B, CDK1/2 | 11 (Aurora A), 15 (Aurora B), 9 (CDK1), 3 (CDK2) | [10] |
| PHA-793887 | CDK2, CDK5, CDK7 | 8 (CDK2), 5 (CDK5), 10 (CDK7) | |
| Compound 12a | Aurora A/B | 309 (Aurora A), 293 (Aurora B) | [1] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [13] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [13] |
| BI2536 | PLK1 | 0.83 | [13] |
| TG02 | CDK9, CDK5, CDK2 | 3 (CDK9), 4 (CDK5), 5 (CDK2) | [12] |
| Idelalisib (analogs) | PI3Kδ | 2.8 (for CPL302253) | [15] |
Conclusion and Future Perspectives
This compound is a high-value starting material for the synthesis of a wide array of potent and selective kinase inhibitors. Its predictable reactivity and multiple points for diversification make it an ideal scaffold for drug discovery campaigns. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the pyrimidine core and to develop novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity. Future work in this area will likely focus on the development of more complex and highly substituted pyrimidine derivatives with improved pharmacokinetic properties and enhanced selectivity profiles.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
Application Notes & Protocols: A Strategic Guide to the Biological Screening of Compounds Derived from Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of DNA and RNA and its ability to interact with a wide array of biological targets.[1][2] Derivatives of pyrimidine have been successfully developed into therapeutic agents for a range of diseases, including cancer, viral infections, and inflammatory conditions.[3] Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate represents a versatile starting point for chemical synthesis, offering multiple reaction sites for the generation of diverse compound libraries.
Notably, the pyrimidine core is a bioisostere of the adenine ring of ATP, allowing molecules incorporating this scaffold to effectively compete for the ATP-binding site of protein kinases.[4][5] This makes kinase inhibition a primary and highly probable mechanism of action for novel pyrimidine derivatives. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][6][7]
This guide provides a comprehensive, field-proven strategy for the biological screening of compound libraries derived from this pyrimidine scaffold. It is designed for drug discovery researchers and scientists, detailing a logical, multi-tiered screening cascade that progresses from broad phenotypic effects to specific mechanistic insights, with a strong focus on identifying and characterizing potential kinase inhibitors.
The Screening Cascade: A Philosophy of Efficient Discovery
A screening cascade is an essential strategy in drug discovery, designed to efficiently triage large numbers of compounds through a series of progressively more complex and specific assays.[8][9] This tiered approach conserves resources by eliminating inactive or undesirable compounds early, allowing for intensive focus on the most promising "hits".[10][11] Our proposed cascade is structured in three main stages: Primary Screening to identify active compounds, Secondary Screening to elucidate the mechanism of action, and Tertiary Screening to confirm specific targets and selectivity.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening Cascade Development Services [conceptlifesciences.com]
- 9. Screening cascade – REVIVE [revive.gardp.org]
- 10. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Introduction
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active compounds, making its derivatives valuable intermediates in pharmaceutical and agrochemical research.[1][2] The precise substitution pattern on the pyrimidine ring, including chloro, amino, and carboxylate ester functional groups, dictates the molecule's reactivity and potential applications as a building block in drug discovery. For instance, dichloropyrimidine scaffolds are key precursors for kinase inhibitors and other targeted therapeutics.[3][4]
Given its role as a critical intermediate, ensuring the identity, purity, and quality of this compound is paramount. A multi-faceted analytical approach is required for unambiguous structural confirmation and quantitative assessment. This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established spectroscopic and chromatographic principles and align with international regulatory standards for analytical validation.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is essential for selecting appropriate analytical conditions, such as solvent choice and sample preparation techniques.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 54368-62-6 | [7][8][9] |
| Molecular Formula | C₇H₇Cl₂N₃O₂ | [10] |
| Molecular Weight | 236.06 g/mol | [10][11] |
| Appearance | Off-white to light yellow solid | Inferred |
| Purity (Typical) | ≥95% | [12] |
Structural Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is required to confirm the molecular structure unequivocally. Each method provides complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[13] For this compound, ¹H NMR will confirm the presence of the ethyl ester and amino protons, while ¹³C NMR will identify all unique carbon environments.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to clearly show exchangeable protons like those of the amino group.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[13]
-
Set appropriate parameters, including a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[13]
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
Data Processing: Process the acquired data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Expected Spectral Data
| ¹H NMR (Predicted, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ (Amino group) |
| ~4.35 | Quartet (q) | 2H | -OCH₂CH₃ (Methylene group of ethyl ester) | |
| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ (Methyl group of ethyl ester) | |
| ¹³C NMR (Predicted, DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | ~164 | C=O (Ester carbonyl) | ||
| ~158, ~155 | C2, C6 (Carbons bearing Cl atoms) | |||
| ~145 | C5 (Carbon bearing NH₂ group) | |||
| ~110 | C4 (Carbon bearing carboxylate group) | |||
| ~62 | -OCH₂CH₃ (Methylene carbon) | |||
| ~14 | -OCH₂CH₃ (Methyl carbon) |
Note: Actual chemical shifts may vary depending on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][2] This is an excellent method to quickly confirm the presence of the amino, ester, and dichloropyrimidine moieties.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.[14]
Expected Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Amino group) | 3450 - 3300 | Medium-Strong |
| C-H Stretching (Ethyl group) | 2980 - 2850 | Medium |
| C=O Stretching (Ester carbonyl) | 1750 - 1720 | Strong |
| N-H Bending (Amino group) | ~1640 | Medium |
| C=N / C=C Ring Stretching | 1600 - 1520 | Medium-Strong |
| C-N Stretching | 1350 - 1200 | Medium |
| C-O Stretching (Ester) | 1250 - 1100 | Strong |
| C-Cl Stretching | 800 - 700 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For chlorine-containing molecules, MS is particularly useful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).[13]
Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC) for sample introduction.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis:
-
Identify the molecular ion cluster to confirm the molecular weight.
-
Analyze the isotopic pattern. Due to the presence of two chlorine atoms, a characteristic pattern of peaks corresponding to [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ should be observed with an approximate intensity ratio of 9:6:1.[13]
-
Expected Mass Spectrum Data
| Ion | m/z (Calculated) | Relative Abundance | Composition |
| [M+H]⁺ | 236.00 | ~100% (base peak) | C₇H₈³⁵Cl₂N₃O₂⁺ |
| [M+H+2]⁺ | 238.00 | ~65% | C₇H₈³⁵Cl³⁷ClN₃O₂⁺ |
| [M+H+4]⁺ | 240.00 | ~10% | C₇H₈³⁷Cl₂N₃O₂⁺ |
Purity Determination and Assay by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical intermediates and for quantitative analysis (assay).[16] A reversed-phase method is typically suitable for a compound with the polarity of this compound.
Rationale for Method Development
-
Column: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, providing good retention for moderately polar organic molecules.
-
Mobile Phase: A mixture of a weak acid in water (e.g., formic acid or phosphate buffer) and an organic modifier (acetonitrile or methanol) is used. The acid helps to ensure consistent ionization of the basic amino group, leading to better peak shape. Acetonitrile is often preferred for its lower UV cutoff and viscosity.[17]
-
Detector: A UV detector is ideal as the pyrimidine ring is a strong chromophore, expected to absorb significantly in the 220-280 nm range.
Detailed HPLC Protocol
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., 60% A / 40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in the diluent (e.g., 1 mg/mL). Prepare working standards at appropriate concentrations (e.g., 0.1 mg/mL for assay).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the main working standard.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the blank (diluent), standard, and sample solutions. For purity analysis, monitor the chromatogram for any impurity peaks. The area percent of the main peak relative to the total area of all peaks provides an estimate of purity.
-
Calculation (Assay): The concentration of the analyte in the sample can be calculated using the external standard method based on the peak areas.
System Suitability Testing (SST)
Before sample analysis, system suitability must be confirmed to ensure the chromatographic system is performing adequately.[18][19] This is typically done by making five replicate injections of a standard solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry.[18] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.5% | Demonstrates injection precision.[20] |
Principles of Analytical Method Validation
Any analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[21] Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[5][21][22]
| Validation Parameter | Purpose |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[20] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22] |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision and accuracy.[21] |
| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies.[20] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[22] |
These validation activities ensure that the analytical data generated is reliable, reproducible, and accurate, which is a core tenet of both Good Manufacturing Practices (GMP) and regulatory submissions to bodies like the FDA.[23][24]
Experimental Workflows
Visual workflows provide a clear overview of the logical sequence of analytical procedures.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 7. This compound | 54368-62-6 [chemicalbook.com]
- 8. 54368-62-6|this compound|BLD Pharm [bldpharm.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. chemscene.com [chemscene.com]
- 11. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 17. helixchrom.com [helixchrom.com]
- 18. Chromatography [usp.org]
- 19. uni-onward.com.tw [uni-onward.com.tw]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
- 22. youtube.com [youtube.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. fda.gov [fda.gov]
Application Notes and Protocols: Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in Agrochemical Synthesis
Introduction: A Versatile Building Block for Modern Crop Protection
Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of a variety of agrochemicals. Its pyrimidine core is a key feature in numerous biologically active molecules, and the presence of two reactive chlorine atoms, an amino group, and an ethyl carboxylate moiety makes it a versatile precursor for creating diverse and complex chemical structures. The strategic positioning of these functional groups allows for selective chemical modifications, leading to the development of potent herbicides and fungicides.
The dichloropyrimidine scaffold is particularly valuable in the agrochemical industry. The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of substituents. This reactivity is fundamental to the construction of molecules that can effectively interact with biological targets in weeds and pathogenic fungi. This application note will provide a detailed exploration of the use of this compound in the synthesis of novel agrochemicals, complete with reaction schemes, detailed protocols, and an analysis of the structure-activity relationships.
Core Application: Synthesis of Pyrimidine-Based Herbicides
One of the primary applications of this compound is in the synthesis of herbicides. The pyrimidine scaffold is a well-established pharmacophore in herbicides that target essential biological pathways in plants, such as the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. By modifying the substituents on the pyrimidine ring, it is possible to fine-tune the herbicidal activity, selectivity, and environmental profile of the resulting compounds.
Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution
A common synthetic strategy involves the sequential displacement of the two chlorine atoms on the pyrimidine ring with different nucleophiles. This approach allows for the creation of asymmetrical pyrimidine derivatives with enhanced biological activity. The differential reactivity of the chlorine atoms can be exploited to achieve regioselective substitution.
Illustrative Synthesis of a Novel Herbicide Candidate
To demonstrate the utility of this compound, we will outline the synthesis of a hypothetical, yet scientifically plausible, herbicide candidate. This synthesis will involve a two-step nucleophilic substitution, followed by hydrolysis of the ester to the corresponding carboxylic acid, which is often the active form of the herbicide.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS: 54368-62-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. We provide field-proven insights, detailed protocols, and troubleshooting guides to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the multi-step synthesis, which typically involves the chlorination of a pyrimidine precursor followed by the reduction of a nitro group.
Q1: My overall yield for the synthesis is significantly lower than expected. What are the primary factors I should investigate?
A1: Low overall yield is a common issue stemming from several stages of the synthesis. The most critical steps to scrutinize are the chlorination and the final purification. Key factors include:
-
Incomplete Chlorination: The conversion of dihydroxy-pyrimidine precursors to the corresponding dichlorinated intermediate can be sluggish. Ensure an adequate excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used and that the reaction temperature and time are sufficient.[1]
-
Product Decomposition: The dichlorinated intermediates and the final product are susceptible to decomposition, especially at high temperatures or in the presence of nucleophiles like water.[2] Careful control over work-up conditions is crucial.
-
Side Reactions: Hydrolysis of the chloro groups to hydroxy groups is a major side reaction if moisture is not rigorously excluded.[3] Another potential issue is reductive dechlorination if inappropriate reducing agents or conditions are used.[4][5]
-
Physical Loss during Purification: The product can be lost during extraction, filtration, and crystallization steps. Ensure phase separation is clean and optimize your recrystallization solvent system to maximize recovery.
Q2: I'm observing a significant impurity with a mass corresponding to a mono-chloro or fully dechlorinated product. How can I prevent this?
A2: The formation of dechlorinated impurities typically occurs during the reduction of the nitro group (e.g., in a precursor like Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate).
-
Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) or the use of strong reducing metals like zinc dust can be overly aggressive, leading to the cleavage of C-Cl bonds in addition to the desired nitro group reduction.[4][6] This process is known as hydrodechlorination.[5]
-
Preventative Measures:
-
Choice of Reducing Agent: Opt for milder or more chemoselective reducing agents. Iron powder in acetic acid or ammonium chloride solution is often effective for reducing nitro groups on chlorinated heterocycles with minimal dechlorination.[7]
-
Reaction Conditions: If using catalytic hydrogenation, carefully screen catalysts and reaction conditions. Lower hydrogen pressure, lower temperatures, and shorter reaction times can help minimize dechlorination.
-
Stoichiometric Control: When using metal-based reductants like zinc, use the minimum stoichiometric amount required to avoid excess reductant that could attack the C-Cl bonds.[6]
-
Q3: My final product is contaminated with a hydroxy-pyrimidine species. What is the cause and how can I resolve this?
A3: This is almost always due to the hydrolysis of one or both of the chloro-substituents. The C2 and C6 positions on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr), and water is a competent nucleophile under certain conditions.[3][8]
-
Root Causes:
-
Moisture in Reagents/Solvents: Using non-anhydrous solvents or reagents during the reaction or work-up.
-
Improper Quenching: Quenching the chlorination reaction mixture (containing excess POCl₃) with water or ice can be highly exothermic and locally heat the mixture, accelerating hydrolysis.
-
Aqueous Work-up: Prolonged exposure to water during extractions, especially under non-neutral pH conditions, can facilitate hydrolysis.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Controlled Quenching: Perform the quenching of the chlorination reaction at low temperatures (e.g., 0-5 °C) by adding the reaction mixture slowly to a vigorously stirred ice/water mixture.[2] An alternative is to remove excess POCl₃ under reduced pressure before quenching.
-
Minimize Contact with Water: Perform aqueous extractions swiftly and ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.
-
Q4: The chlorination of my 5-nitro-uracil precursor seems to stall and gives a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?
A4: Incomplete chlorination is a frequent problem. The second chlorination is often more difficult than the first.
-
Mechanistic Insight: The reaction proceeds via the conversion of the keto-enol tautomers of the uracil ring to chloro-groups. This requires a sufficient driving force.
-
Optimization Strategies:
-
Increase Excess of POCl₃: Ensure a significant molar excess of phosphorus oxychloride (e.g., 5-10 equivalents) is used to act as both reagent and solvent.
-
Add a Tertiary Amine Catalyst: Bases like N,N-diethylaniline can act as catalysts and scavengers for the HCl generated, pushing the reaction forward.[1] However, be aware that some tertiary amines can lead to amine-substituted side products.[2]
-
Increase Temperature and Reaction Time: Refluxing the mixture for an extended period (e.g., 4-16 hours) is often necessary. Monitor the reaction by TLC or LC-MS to determine the point of completion.[1]
-
Q5: I'm struggling with the final purification. What are the recommended methods for obtaining high-purity this compound?
A5: The product's moderate polarity can make purification challenging. A combination of techniques is often best.
-
Recommended Purification Workflow:
-
Aqueous Work-up and Extraction: After the reaction is complete, perform a careful aqueous work-up as described in Q3. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Crude Isolation: After drying and evaporating the organic solvent, you will obtain the crude solid.
-
Recrystallization: This is often the most effective method for final purification. A two-solvent system may be required.
-
Solvent Screening: Good solvent systems reported in similar syntheses include Toluene, Ethyl Acetate/Toluene mixtures, or Methanol/Water.[2] Start by dissolving the crude product in a minimum amount of a hot, good solvent (like ethyl acetate or methanol) and then slowly add a poor solvent (like heptane or water) until turbidity appears. Cool slowly to induce crystallization.
-
-
Column Chromatography (If Necessary): If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is a good starting point.
-
Experimental Protocols & Data
A common and reliable synthetic route is outlined below. This multi-step process requires careful handling of corrosive and hazardous materials.
Overall Synthetic Workflow
Caption: Figure 1. A representative synthetic workflow for the target compound.
Step-by-Step Protocol: Reduction of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
This protocol details the final step, which is often problematic.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of iron powder (5-6 equivalents) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Activator: Add a catalytic amount of ammonium chloride (NH₄Cl) or a small amount of acetic acid to the suspension and heat the mixture to a gentle reflux (approx. 80-85 °C) to activate the iron.
-
Substrate Addition: Dissolve the starting material, Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (1 equivalent), in ethanol. Add this solution dropwise to the refluxing iron suspension over 30-60 minutes.
-
Reaction Monitoring: Maintain the reflux and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the yellow nitro-compound and the appearance of the product spot (often UV-active) indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the resulting crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to obtain the pure this compound.[2]
-
Troubleshooting Decision Tree
Caption: Figure 2. A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Value | Reference |
| Final Product | This compound | N/A |
| Molecular Formula | C₇H₇Cl₂N₃O₂ | [9] |
| Molecular Weight | 236.06 g/mol | [9] |
| Typical Appearance | White to light brown solid | [2] |
| Key Precursor | Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | N/A |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1] |
| Reducing Agent | Iron Powder (Fe) | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 6. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 7. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. calpaclab.com [calpaclab.com]
how to improve the yield of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
An essential building block in the synthesis of various pharmacologically active compounds, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a crucial intermediate for researchers in drug development. However, its multi-step synthesis presents several challenges that can lead to suboptimal yields and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and maximize your yield.
As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of the reaction mechanisms and the rationale behind each experimental step. This guide is structured to provide not just protocols, but the expertise to diagnose and solve common issues encountered during the synthesis.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from a suitable precursor. The general pathway involves the formation of an intermediate, Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate, followed by the selective reduction of the nitro group.
Caption: General two-step synthesis of the target compound.
Part 1: Synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (The Nitro Intermediate)
The construction of the dichlorinated and nitrated pyrimidine ring is often the most challenging part of the synthesis, with multiple potential pitfalls that can drastically lower the overall yield.
Frequently Asked Questions (FAQs)
Q1: My yield for the nitro intermediate is consistently low. What are the most likely causes?
Low yields in this step can often be traced back to three critical areas: reaction conditions, reagent quality, and side reactions.
-
Reaction Conditions: The formation of the pyrimidine ring and subsequent functionalization are highly sensitive to temperature, reaction time, and the solvent system used. Non-optimal conditions can lead to incomplete reactions or degradation of the product.[1][2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Reagent Stoichiometry & Quality: Incorrect molar ratios of reactants can result in a low conversion of the limiting reagent.[1] Ensure all reactants are carefully measured. Furthermore, the purity of starting materials is paramount; impurities can introduce unwanted side reactions.[2] For instance, moisture-sensitive reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of key reagents like phosphorus oxychloride (POCl₃), which is often used in chlorination steps.[1]
-
Side Reactions: The inherent reactivity of the pyrimidine precursors can lead to various side reactions, such as dimerization or polymerization, especially at elevated temperatures.[1] Modifying reaction conditions, like lowering the temperature or changing the solvent, can help minimize these unwanted pathways.[1]
Q2: I am observing multiple unexpected spots on my TLC plate. What are these side-products and how can I avoid them?
The formation of multiple products is a common issue, often stemming from a lack of regioselectivity or over-reaction.
-
Isomer Formation: During the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.[1] The use of appropriate starting materials and carefully controlled reaction conditions is key to directing the reaction toward the desired product.
-
Incomplete Chlorination: If the dihydroxypyrimidine precursor is not fully converted to the dichloro derivative, you will have a mixture of mono- and di-chlorinated species, which can be difficult to separate. The Vilsmeier-Haack reaction, often used for such transformations, requires careful control of temperature and stoichiometry of the Vilsmeier reagent (e.g., POCl₃/DMF).[3][4][5]
-
Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.
Q3: Purification of the nitro intermediate is challenging. The product seems to co-elute with impurities. What are the best practices?
Isolating the desired nitro compound can be difficult due to impurities with similar physicochemical properties.[1]
-
Crystallization: This is often the most effective method for purifying the nitro intermediate. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Column Chromatography: If crystallization is not effective, column chromatography is an alternative. However, if the desired product and impurities have similar polarities, separation can be difficult.[1] Experiment with different solvent systems to improve separation. In some cases, the product may be unstable on silica gel.[1] Using a different stationary phase, such as alumina, might be necessary.[1]
Recommended Protocol: Synthesis of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
This protocol is a synthesized representation of common methods. Always refer to specific literature procedures and perform a thorough safety assessment before conducting any experiment.
-
Step A: Ring Formation & Chlorination:
-
In a flask equipped for operation under an inert atmosphere, combine a suitable precursor like ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base (e.g., N,N-diethylaniline) is often added.
-
Heat the mixture cautiously to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried.
-
-
Step B: Nitration:
-
The crude dichlorinated pyrimidine is dissolved in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.
-
The reaction is stirred for a specified time at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed thoroughly with water until neutral, and dried.
-
The crude product should be purified by recrystallization.
-
Part 2: Selective Reduction of the Nitro Group
The final step is the reduction of the 5-nitro group to the corresponding amine. The primary challenge here is chemoselectivity – reducing the nitro group without affecting the two chloro substituents, which are susceptible to hydrodehalogenation.
Troubleshooting Logic for Nitro Group Reduction
Caption: A logical workflow for troubleshooting the nitro reduction step.
Frequently Asked Questions (FAQs)
Q4: Which reducing agent is best for this conversion to avoid dehalogenation?
The choice of reducing agent is critical for maintaining the dichloro-substituents.
-
Iron Powder in Acidic Media: Using iron powder in the presence of an acid like acetic acid or with ammonium chloride in a protic solvent is a classic, cost-effective, and often highly selective method for reducing aromatic nitro groups without affecting aryl halides.[6][7]
-
Tin(II) Chloride (SnCl₂): This is another mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[7]
-
Catalytic Hydrogenation (H₂/Pd/C): While very efficient for nitro reductions, catalytic hydrogenation with palladium on carbon (Pd/C) carries a high risk of hydrodehalogenation (replacement of Cl with H).[7] This method should be used with caution, potentially under carefully controlled conditions (e.g., lower pressure, specific additives), or a different catalyst like Raney Nickel might be considered, which is sometimes less prone to causing dehalogenation.[7]
| Reagent System | Advantages | Disadvantages |
| Fe / Acetic Acid or NH₄Cl | High chemoselectivity, low cost, simple workup.[6] | Can require stoichiometric amounts of metal, leading to more waste. |
| SnCl₂ / HCl | Mild conditions, good selectivity.[7] | Tin waste can be environmentally problematic; workup can be more complex. |
| H₂ / Pd/C | High efficiency, clean reaction.[7] | High risk of dehalogenation, requires specialized pressure equipment. |
Q5: My reduction is very slow or stalls completely. What should I do?
An incomplete reduction can be due to several factors:
-
Insufficient Reagent: If using a metal-based reducing agent like iron, ensure a sufficient excess is used to drive the reaction to completion.
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst can become poisoned by impurities in the substrate or solvent. Using high-purity materials is essential.
-
Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.[2] Gently warming the reaction mixture may be necessary, but this should be done cautiously to avoid promoting side reactions.
Q6: How can I best purify the final product, this compound?
The final product is typically a solid and can be purified by standard methods.
-
Recrystallization: This is the preferred method. Solvents like ethanol, isopropanol, or mixtures with water are often effective.
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed. The amino group makes the product more polar than the nitro-intermediate, which should be considered when choosing the eluent.
Recommended Protocol: Reduction of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
This protocol is a synthesized representation of common methods. Always refer to specific literature procedures and perform a thorough safety assessment before conducting any experiment.
-
Setup: To a solution of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate in a suitable solvent (e.g., ethanol, acetic acid, or a mixture) in a round-bottom flask, add the reducing agent (e.g., iron powder and ammonium chloride).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the solid iron salts. Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent to yield this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
minimizing byproduct formation in Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate reactions
Welcome to the technical support center for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS: 54368-62-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize byproduct formation during its use in chemical synthesis. By understanding the underlying reaction mechanisms and critical process parameters, you can significantly improve yield, purity, and process reproducibility.
Introduction to the Reagent
This compound is a key symmetrically substituted building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other complex heterocyclic systems. Its utility stems from the two reactive chlorine atoms at the C2 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of multiple reactive sites—including the C5 amino group and the C4 ester—necessitates precise control over reaction conditions to prevent the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in SNAr reactions with this substrate?
The primary byproducts typically arise from three main pathways:
-
Di-substitution: When performing a mono-substitution, the most common byproduct is the corresponding di-substituted pyrimidine, where the nucleophile has displaced the chlorine atoms at both the C2 and C6 positions.
-
Solvolysis/Hydrolysis: If the reaction is run in an alcohol solvent (like methanol or ethanol) with a strong base, solvolysis can occur, leading to the formation of an alkoxy-substituted byproduct.[1] Similarly, aqueous workups or the presence of water under basic conditions can lead to hydrolysis of the ester group at the C4 position.
-
Side Reactions with the Amino Group: While the amino group at C5 is generally less reactive in SNAr, strong bases or highly reactive electrophiles can potentially lead to N-alkylation or other side reactions.
dot graph Byproduct_Formation { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];
// Nodes SM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"]; Nuc [label="Nucleophile (NuH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="-3,0!"]; Solv [label="Solvent/Base (e.g., ROH, H2O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="3,0!"]; Desired [label="Mono-substituted Product (C2 or C6)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.5,-2!"]; DiSub [label="Di-substituted Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-2!"]; Solvolysis [label="Alkoxy/Hydroxy Byproduct", fillcolor="#FBBC05", fontcolor="#202124", pos="4,-2!"];
// Edges SM -> Desired [label="1 eq. NuH\nControlled Temp.", color="#34A853"]; SM -> DiSub [label=">1 eq. NuH\nHigh Temp.", color="#EA4335"]; SM -> Solvolysis [label="Strong Base\nROH/H2O", color="#FBBC05"]; Nuc -> Desired [style=dashed, arrowhead=none]; Nuc -> DiSub [style=dashed, arrowhead=none]; Solv -> Solvolysis [style=dashed, arrowhead=none]; } ddot Caption: Common reaction pathways from the starting material.
Q2: How can I selectively achieve mono-substitution over di-substitution?
Controlling the regioselectivity is crucial and depends on several factors. The two chlorine atoms at C2 and C6 are electronically equivalent in the starting material. Achieving selective mono-substitution relies on carefully managing stoichiometry, temperature, and addition rates.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry | Use 1.0 to 1.1 equivalents of the nucleophile. | Limiting the nucleophile is the most effective way to prevent the second substitution from occurring. |
| Temperature | Start at a low temperature (e.g., -10 °C to 0 °C) and slowly warm to room temperature. | The first substitution is generally faster than the second. Low temperatures exploit this kinetic difference, allowing the first reaction to complete before the second begins.[2] |
| Reagent Addition | Add the nucleophile or base dropwise over an extended period. | Slow addition maintains a low instantaneous concentration of the nucleophile, further disfavoring the di-substitution reaction. |
| Solvent | Use aprotic solvents like THF, Dioxane, or DMF. | These solvents effectively dissolve the reagents without participating in the reaction, unlike alcohol solvents which can lead to solvolysis byproducts.[1] |
Q3: My reaction with an amine nucleophile is sluggish. Can I use a stronger base or higher temperature?
While increasing temperature or using a stronger base can accelerate the reaction, it also significantly increases the risk of byproduct formation.
-
Higher Temperature: Will likely lead to an increase in the di-substituted byproduct. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) should be trialed first, with careful monitoring by TLC or HPLC.
-
Stronger Base: Using strong bases like NaOH or alkoxides in alcohol solvents can lead to competitive substitution by the solvent itself (solvolysis).[1] It is often preferable to use non-nucleophilic organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2] For very weak nucleophiles, a stronger non-nucleophilic base like DBU can be effective, but byproduct formation should be closely monitored.[3]
Q4: I am observing hydrolysis of the ethyl ester. How can I prevent this?
Ester hydrolysis is typically caused by the presence of water under basic or acidic conditions, often during the reaction workup.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup Procedure: When quenching the reaction, use a buffered aqueous solution (like saturated ammonium chloride) instead of plain water or strong acids/bases. Adjust the pH carefully to be neutral or slightly acidic (pH 4-5) before extraction.[4]
-
Purification: If hydrolysis is unavoidable, consider purifying the product quickly via flash chromatography to separate it from the resulting carboxylic acid byproduct.
Troubleshooting Guide
This section addresses specific experimental issues in a scenario-based format.
dot graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
// Nodes Start [label="Analyze Reaction Mixture\n(TLC/LC-MS)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Issue1 [label="High Di-substitution?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Issue2 [label="Incomplete Conversion?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Issue3 [label="Ester Hydrolysis?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Reduce Temp.\nCheck Stoichiometry (1.0 eq)\nSlow Nucleophile Addition", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol2 [label="Increase Temp. Modestly\nIncrease Reaction Time\nConsider Stronger, Non-nucleophilic Base (DBU)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sol3 [label="Use Anhydrous Solvents\nBuffer Workup (aq. NH4Cl)\nAdjust pH to 4-5 Before Extraction", fillcolor="#FFFFFF", fontcolor="#202124"];
End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Issue1; Start -> Issue2; Start -> Issue3;
Issue1 -> Sol1 [label="Yes"]; Issue2 -> Sol2 [label="Yes"]; Issue3 -> Sol3 [label="Yes"];
Sol1 -> End; Sol2 -> End; Sol3 -> End;
Issue1 -> Issue2 [label="No"]; Issue2 -> Issue3 [label="No"]; } ddot Caption: A decision tree for troubleshooting common reaction issues.
Scenario 1: High Levels of Di-substituted Byproduct Detected
-
Problem: Your goal is mono-substitution, but HPLC analysis shows a significant peak corresponding to the di-substituted product.
-
Root Cause Analysis: This is a classic case of over-reaction. The mono-substituted product, once formed, is reacting again with the excess nucleophile.
-
Corrective Actions:
-
Verify Stoichiometry: Accurately re-weigh your nucleophile. Ensure you are using no more than 1.1 equivalents.
-
Lower the Temperature: Repeat the reaction starting at -10 °C. Add the base/nucleophile at this temperature and allow the reaction to warm slowly to room temperature over several hours.
-
Dilute and Add Slowly: Increase the solvent volume and add the nucleophile solution via a syringe pump over 1-2 hours to maintain a low concentration.
-
Scenario 2: Reaction Stalls with Starting Material Remaining
-
Problem: After several hours, TLC or HPLC shows significant starting material remaining, along with the desired product and potentially some byproducts.
-
Root Cause Analysis: The reaction conditions are not sufficiently activating for the chosen nucleophile. This could be due to insufficient temperature, an inadequate base, or steric hindrance.
-
Corrective Actions:
-
Increase Temperature: Gently warm the reaction to 40-50 °C and monitor its progress every hour.
-
Re-evaluate Your Base: If using a mild base like TEA with a weakly nucleophilic amine, consider switching to a stronger, non-nucleophilic base like DBU.[3]
-
Solvent Effects: Consider switching to a more polar aprotic solvent like DMF or NMP, which can accelerate SNAr reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination
This protocol provides a robust starting point for the selective SNAr reaction with a primary or secondary amine.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.05 eq) and DIPEA (1.5 eq) in THF.
-
Slow Addition: Add the amine/DIPEA solution to the cooled substrate solution dropwise via an addition funnel or syringe pump over 1 hour.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking aliquots for LC-MS analysis.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.
Protocol 2: HPLC Method for In-Process Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: Hydrolyzed acid byproduct -> Starting Material -> Mono-substituted Product -> Di-substituted Product.
References
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies for the Suzuki coupling of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate.
I. Understanding the Challenges
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the electronic and steric properties of the substrate. The electron-deficient nature of the pyrimidine ring, coupled with the presence of two chloro-substituents and an amino group, can lead to several potential issues.
Key Challenges:
-
Catalyst Inhibition: The lone pair of electrons on the amino group and the nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2]
-
Regioselectivity: The presence of two distinct chlorine atoms (at positions 2 and 6) raises the question of selective coupling. The C4 position is generally more reactive in 2,4-dichloropyrimidines.[3]
-
Side Reactions: Competing reactions such as protodeboronation, dehalogenation, and homocoupling can significantly reduce the yield of the desired product.[1][2]
-
Inactive Catalyst System: Aryl chlorides are less reactive than bromides or iodides, often requiring a more active catalyst system with specific ligands to facilitate the oxidative addition step.[2][4]
II. Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing all solvents and reagents. Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.[5] |
| Catalyst Inhibition | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1] Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1] |
| Poor Reagent Quality | Use fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[1] A slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for minor degradation.[5] |
| Suboptimal Base | Screen a variety of bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] The choice of base is critical and can significantly influence the reaction outcome.[1] |
| Inappropriate Solvent | The solvent must solubilize all components. Common choices include 1,4-dioxane, toluene, or DMF, often with water as a co-solvent.[6][7][8] |
| Incorrect Temperature | Sub-optimal temperatures can lead to incomplete reactions. A typical range for Suzuki couplings is 80–110 °C.[1] |
Problem 2: Formation of Significant By-products
| By-product | Identification | Mitigation Strategies |
| Protodeboronation | Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) will show the arene corresponding to the boronic acid. | Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[1] Conduct the reaction under anhydrous conditions.[1] A milder base might also reduce the rate of this side reaction.[1] |
| Dehalogenation | MS or NMR will show the mono- or non-halogenated pyrimidine starting material. | Ensure solvents are not a source of hydrides.[1] Optimize reaction time to be as short as possible while still allowing for product formation.[1] |
| Homocoupling | MS or NMR will show a biaryl product derived from the boronic acid coupling with itself. | This can be caused by the presence of oxygen, which can affect the Pd(0) catalyst.[2] Ensure thorough degassing. Use a direct Pd(0) source or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2] |
Problem 3: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.[5] Sterically hindered ligands can influence which chlorine is targeted. |
| Reaction Conditions | The choice of catalyst, solvent, and additives can influence which position reacts.[5] Systematically vary these parameters to determine the optimal conditions for your desired isomer.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst and ligand selection for this specific substrate?
For challenging substrates like this compound, modern catalyst systems are often required. A good starting point would be a palladium pre-catalyst, such as a Buchwald G3 pre-catalyst, paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive aryl chloride.[2]
Q2: How does the amino group specifically impact the reaction?
The amino group is a Lewis base and can coordinate to the palladium catalyst, effectively poisoning it.[2] This can slow down or completely halt the catalytic cycle. Using bulky ligands can create a steric shield around the palladium center, minimizing this unwanted coordination.
Q3: Should I use a boronic acid or a boronic ester?
While boronic acids are commonly used, they are susceptible to protodeboronation, especially under aqueous and basic conditions.[1] Boronic esters, such as pinacol esters, are generally more stable and can be a better choice to minimize this side reaction, potentially leading to higher yields.[1]
Q4: What is the role of the base in the Suzuki coupling?
The base plays a crucial role in the transmetalation step of the catalytic cycle.[4][9][10] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[10] The choice and strength of the base can significantly impact the reaction rate and outcome.[4]
Q5: Can microwave irradiation be used to improve the reaction?
Yes, microwave-assisted heating can be a very effective method for accelerating Suzuki coupling reactions, often leading to shorter reaction times and improved yields.[11] For 2,4-dichloropyrimidines, microwave irradiation at 100°C for as little as 15 minutes has been shown to be effective.[11]
IV. Experimental Protocols & Workflows
Representative Experimental Protocol (Conventional Heating)
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional, but a small amount can be beneficial)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purifying Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and practical laboratory experience with related compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
FAQ 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
Possible Causes:
-
Residual Solvent: The most common cause is the presence of residual solvents from the reaction or workup, such as DMF, DMSO, or ethyl acetate, which can prevent crystallization.
-
High Impurity Load: A significant amount of impurities can lower the melting point of the mixture and lead to oiling out.
-
Presence of Hygroscopic Impurities: Some byproducts may absorb moisture from the atmosphere, resulting in a sticky appearance.
Solutions:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. If your crude product is soluble in a non-polar solvent like dichloromethane or ethyl acetate, you can perform a solvent swap by dissolving the oil and re-concentrating it multiple times to azeotropically remove high-boiling point solvents.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both). Use a glass rod to scratch the inside of the flask, which can create nucleation sites for crystal growth.
-
Purification Prior to Crystallization: If the product remains an oil, it is likely that the impurity level is too high. Proceed with column chromatography to purify the compound before attempting recrystallization again.
FAQ 2: I'm performing a recrystallization, but my recovery is very low. How can I improve the yield?
Possible Causes:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Using Too Much Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved, even after cooling.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of fine, powdery crystals that are difficult to filter and can trap impurities. It can also lead to incomplete crystallization.
-
Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
Solutions:
-
Solvent System Optimization: The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider the following starting points for optimization:
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixture
-
Toluene
-
Ethyl Acetate/Hexanes mixture
-
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Prevent Premature Crystallization: When performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
| Solvent System | Rationale |
| Ethanol or Isopropanol | The molecule has polar functional groups (amino, ester) and a non-polar core, making alcohols a good starting point. |
| Ethanol/Water | Adding water as an anti-solvent can decrease the solubility of the compound upon cooling, potentially improving recovery. |
| Toluene | A less polar solvent that may provide good solubility at high temperatures and poor solubility at low temperatures. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system where the compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexanes) is added until the solution becomes turbid. |
FAQ 3: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
Possible Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave starting materials in your crude product.
-
Side Products: The synthesis of pyrimidines can be prone to side reactions.
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
Likely Impurities and Their Origins:
| Impurity | Potential Cause |
| Starting Materials | Incomplete reaction. |
| Monochloro-substituted byproduct | Incomplete chlorination of the pyrimidine ring. |
| Ethoxy-substituted byproduct | Nucleophilic substitution of a chloro group by the ethanol solvent, especially under basic conditions.[1] |
| Dimerized or polymerized products | The amino group of one molecule can act as a nucleophile and displace a chloro group on another molecule. |
| Hydrolyzed ester (carboxylic acid) | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic aqueous conditions for a prolonged period. |
Visualizing the Problem: Potential Side Reactions
Caption: Potential pathways for impurity formation.
FAQ 4: How do I set up a column chromatography protocol to purify my compound?
Background: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable approach.
Step-by-Step Protocol:
-
TLC Analysis:
-
Develop a TLC method to determine the appropriate mobile phase. The goal is to have your desired product with an Rf value of approximately 0.2-0.4.
-
Recommended Starting Solvent Systems:
-
Hexanes:Ethyl Acetate (e.g., start with 4:1 and adjust the polarity)
-
Dichloromethane:Methanol (e.g., start with 99:1 and increase the methanol content if the compound doesn't move)
-
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen mobile phase as a slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the mobile phase through the column and collect fractions.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Workflow for Column Chromatography Setup
Caption: Step-by-step workflow for column chromatography.
FAQ 5: I suspect my product is degrading during purification. How can I minimize this?
Possible Causes:
-
Hydrolysis: The ester or chloro groups on the pyrimidine ring can be susceptible to hydrolysis, especially if exposed to strong acids or bases, or even water for extended periods. Dichloropyrimidines can be sensitive to decomposition in water.[2]
-
Light Sensitivity: Some aromatic and heterocyclic compounds can be light-sensitive.
-
Thermal Instability: Prolonged heating, for example during recrystallization from a high-boiling solvent, could potentially lead to degradation.
Solutions:
-
pH Control: During aqueous workups, avoid strong acids and bases. Use mild bases like sodium bicarbonate for neutralization and perform the extractions quickly. Ensure all glassware is dry before use.
-
Minimize Heat Exposure: When performing recrystallization, use the lowest temperature necessary to dissolve the compound and avoid prolonged heating. When evaporating solvents, use a rotary evaporator with a water bath at a moderate temperature (e.g., 40 °C).
-
Protection from Light: If you suspect light sensitivity, wrap your flasks and chromatography columns in aluminum foil.
-
Inert Atmosphere: While not always necessary, if the compound is particularly sensitive to oxidation, performing purification steps under an inert atmosphere of nitrogen or argon can be beneficial.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. The following techniques are recommended:
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities, even at low levels. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
| Melting Point Analysis | A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point. |
By following this guide, you should be well-equipped to troubleshoot common issues in the purification of this compound and obtain a high-purity final product for your research and development needs.
References
stability of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate under different reaction conditions
Welcome to the technical support center for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile building block. By understanding the inherent stability and reactivity of this molecule, you can optimize your reaction conditions, maximize yields, and avoid common pitfalls.
Introduction to the Molecule
This compound is a highly functionalized pyrimidine derivative. Its utility in medicinal chemistry and materials science stems from the presence of multiple reactive sites: two electrophilic chlorine atoms, a nucleophilic amino group, and an ester moiety. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C2 and C6 positions particularly susceptible to nucleophilic aromatic substitution (SNAr). However, this high reactivity also presents stability challenges that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, away from moisture and light[1][2]. The dichloropyrimidine core is susceptible to hydrolysis, and the amino group can be sensitive to oxidation. An inert atmosphere (e.g., argon or nitrogen) is recommended for prolonged storage.
Q2: My reaction yield is consistently low when using this reagent. What are the common causes?
A2: Low yields can often be attributed to several factors:
-
Competitive Hydrolysis: The chloro-substituents are highly reactive towards water. Ensure your solvents and reagents are anhydrous. The presence of trace amounts of water can lead to the formation of hydroxy-pyrimidine byproducts.
-
Reaction with Nucleophilic Solvents: Solvents such as methanol or ethanol can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of undesired alkoxy-pyrimidine derivatives.
-
Suboptimal Reaction Temperature: While heating can be necessary to drive some SNAr reactions to completion, excessive temperatures can lead to thermal decomposition of the pyrimidine ring.
-
Base-Induced Degradation: Strong bases can promote side reactions, including hydrolysis of the ester group or polymerization. Careful selection and controlled addition of the base are crucial.
Q3: I am observing multiple products in my SNAr reaction. How can I improve the regioselectivity?
A3: The C2 and C6 positions of the pyrimidine ring are both activated towards nucleophilic attack. While they are electronically similar, subtle differences in steric hindrance around these positions can be exploited. To improve regioselectivity for mono-substitution:
-
Use a Bulky Nucleophile: A sterically hindered nucleophile may preferentially attack the less hindered position.
-
Control Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of the nucleophile can favor mono-substitution. A large excess will likely lead to di-substitution.
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.
Troubleshooting Guides
Issue 1: Unexpected Formation of a Hydroxylated Byproduct
-
Symptom: Mass spectrometry or NMR analysis of your crude product shows a peak corresponding to the replacement of one or both chlorine atoms with a hydroxyl group.
-
Causality: The dichloropyrimidine core is highly electrophilic and susceptible to hydrolysis by water present in the reaction mixture. This can be exacerbated by the presence of acid or base catalysts.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware and run the reaction under an inert atmosphere (nitrogen or argon).
-
Solvent Selection: If possible, use a non-protic solvent (e.g., THF, dioxane, DMF, acetonitrile) that is less likely to participate in the reaction.
-
Control pH: If your reaction requires acidic or basic conditions, consider using a non-aqueous acid or a sterically hindered non-nucleophilic base (e.g., DIPEA).
-
Issue 2: Saponification of the Ethyl Ester
-
Symptom: Your product analysis indicates the presence of the corresponding carboxylic acid instead of the ethyl ester.
-
Causality: The ester group can be hydrolyzed under basic conditions, a reaction known as saponification. This is a common side reaction if strong bases like NaOH or KOH are used, particularly at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Weaker Base: Opt for a non-hydroxide base such as potassium carbonate, triethylamine, or diisopropylethylamine.
-
Lower Reaction Temperature: If heating is necessary, keep the temperature as low as possible to minimize the rate of ester hydrolysis.
-
Protecting Group Strategy: In multi-step syntheses, consider performing reactions that require harsh basic conditions before introducing the ester functionality, or use a more robust ester protecting group if necessary.
-
Stability Under Different Reaction Conditions
The stability of this compound is highly dependent on the specific reaction environment. Below is a summary of its expected behavior under various conditions.
| Condition | Expected Stability/Reactivity | Potential Degradation Products | Mitigation Strategies |
| Acidic (pH < 7) | Moderate stability at room temperature. Hydrolysis of the chlorine atoms is possible, especially with heating. The amino group will be protonated, reducing its nucleophilicity. | 6-Chloro-5-amino-2-hydroxypyrimidine-4-carboxylic acid ethyl ester | Use non-aqueous acids if possible. Keep reaction temperatures low. |
| Basic (pH > 7) | Unstable. Susceptible to rapid hydrolysis of the chlorine atoms and saponification of the ester. | 5-Amino-2,6-dihydroxypyrimidine-4-carboxylic acid | Use non-nucleophilic, sterically hindered bases. Avoid high temperatures. |
| Thermal | Decomposition is possible at elevated temperatures. The exact decomposition temperature is not well-documented, but prolonged heating above 100-120°C should be avoided. | Complex mixture of decomposition products. | Monitor reactions closely and use the lowest effective temperature. |
| Oxidative | The amino group and the electron-rich pyrimidine ring can be susceptible to oxidation. | Oxidized pyrimidine derivatives, potential ring-opened products. | Avoid strong oxidizing agents. Degas solvents to remove dissolved oxygen for sensitive reactions. |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination via SNAr
This protocol describes a typical nucleophilic aromatic substitution to achieve mono-amination at the C2 or C6 position.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the amine (1.1 equivalents) to the solution.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60°C) if necessary.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: General workflow for a successful SNAr reaction.
Potential Degradation Pathways
Caption: Overview of potential degradation pathways.
References
challenges in the scale-up synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Low yields are a frequent challenge in multi-step organic syntheses and can be particularly problematic during scale-up.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding more of the limiting reagent. For challenging amination steps, a switch to a more potent catalytic system like a Palladium-catalyzed Buchwald-Hartwig amination may be necessary.[1][2] | Incomplete reactions are often due to insufficient activation energy or stoichiometry imbalances. Palladium catalysis offers an alternative reaction pathway with a lower activation barrier for C-N bond formation, which is especially useful for less reactive aryl chlorides.[1] |
| Side Reactions | Maintain anhydrous conditions to prevent hydrolysis of the chloro substituents to hydroxypyrimidines.[1] Use of non-alcoholic solvents like dioxane or toluene can also mitigate solvolysis.[1] The formation of di-substituted byproducts can be minimized by controlling the stoichiometry of the amine and reaction temperature. | The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack by water or alcohol solvents, leading to undesired byproducts. Controlling the reaction conditions helps to favor the desired kinetic product. |
| Product Loss During Work-up/Purification | Optimize the extraction and purification protocol. Ensure the pH is appropriately adjusted during aqueous work-up to maximize the recovery of the product in the organic phase. For purification, explore different solvent systems for column chromatography or consider recrystallization to minimize loss. | The solubility of the product and impurities can vary significantly with pH and solvent polarity. A well-designed purification strategy is crucial for isolating the target compound with high purity and yield. |
Problem 2: Poor Regioselectivity in Amination
Controlling the position of amination on the dichloropyrimidine ring is critical for obtaining the desired isomer. The nucleophilic substitution of 2,4-dichloropyrimidines typically occurs at the C-4 position with high regioselectivity.[3] However, achieving substitution at other positions can be challenging.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inherent Reactivity of the Pyrimidine Ring | For C-2 amination, the use of tertiary amines as nucleophiles has been shown to provide excellent selectivity.[3][4] Alternatively, palladium-catalyzed amination can also offer high regioselectivity for the C4-isomer.[5] | The electronic properties of the pyrimidine ring, influenced by the existing substituents, dictate the preferred site of nucleophilic attack. The use of specific reagents or catalysts can alter the reaction mechanism to favor the formation of a different regioisomer. |
| Reaction Conditions | Carefully control the reaction temperature and solvent. Lower temperatures may favor the kinetic product, while higher temperatures could lead to a mixture of isomers. | The regioselectivity of a reaction can be temperature-dependent. By optimizing the reaction conditions, it is possible to enhance the formation of the desired isomer. |
Problem 3: Formation of Tarry Precipitates During Scale-up
The formation of intractable tars is a significant issue when scaling up reactions, complicating product isolation and purification.[6]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Polymerization or Decomposition | Ensure efficient stirring and temperature control throughout the reaction. Gradual addition of reagents can help to manage exothermic events that might lead to decomposition. | Localized "hot spots" in a large-scale reaction can promote side reactions and decomposition, leading to the formation of polymeric materials. Proper mixing and heat management are crucial for maintaining a homogeneous reaction environment. |
| Insolubility of Intermediates or Byproducts | Choose a solvent system in which all reactants, intermediates, and the product are reasonably soluble at the reaction temperature. If a precipitate is unavoidable, it may be necessary to filter the reaction mixture at temperature. | Poor solubility can lead to the precipitation of materials that can then undergo further, uncontrolled reactions. Maintaining a homogeneous solution is key to achieving a clean reaction profile. |
Experimental Workflow: Troubleshooting Low Yield
Caption: A workflow for troubleshooting low product yield.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the typical synthetic route for this compound?
The synthesis of pyrimidine derivatives often involves the cyclocondensation of a 1,3-dielectrophilic compound with a 1,3-dinucleophilic compound, such as an amidine.[7][8] For this specific molecule, a common starting material is a substituted pyrimidine that can be further functionalized. For example, a dichloropyrimidine carboxylate can undergo a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group.
Q2: How can I improve the purity of my final product?
High purity is often achieved through meticulous purification techniques.[8] After the initial work-up, column chromatography is a common method for separating the desired product from byproducts and unreacted starting materials. Recrystallization is another effective technique, particularly for solid products, to obtain a highly crystalline and pure compound. The choice of solvent for both chromatography and recrystallization is critical and may require some screening to find the optimal conditions.
Q3: Are there any safety precautions I should be aware of?
Yes, working with chlorinated reagents and pyrimidine derivatives requires caution. 2,4-Dichloropyrimidine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of the potential for exothermic reactions, especially during scale-up, and have a plan for temperature control.[6]
Q4: Can the ester group be hydrolyzed during the reaction?
Yes, the ethyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[10] If the reaction conditions are harsh, you may observe the formation of the corresponding carboxylic acid as a byproduct. To avoid this, it is important to use anhydrous solvents and reagents and to carefully control the pH during the work-up.[1] If hydrolysis does occur, it may be possible to re-esterify the carboxylic acid in a subsequent step.
Reaction Pathway: Synthesis Overview
Caption: Overview of the synthetic pathway.
III. References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem.2015 , 80 (15), 7757–7763. --INVALID-LINK--
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. --INVALID-LINK--
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett.2005 , 7 (1), 111–114. --INVALID-LINK--
-
Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. Benchchem. --INVALID-LINK--
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. --INVALID-LINK--
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. --INVALID-LINK--
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. 2018 , 23 (10), 2635. --INVALID-LINK--
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate. --INVALID-LINK--
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. --INVALID-LINK--
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Benchchem. --INVALID-LINK--
-
Scaling up the synthesis of 5,6-Dichloropyrimidine-2,4-diol. Benchchem. --INVALID-LINK--
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem. --INVALID-LINK--
-
Application Notes and Protocols: Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate. Benchchem. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
resolving issues with the regioselectivity of reactions involving Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Welcome to the technical support center for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. Here, we address common issues, particularly concerning the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, and provide expert-driven solutions and protocols.
Understanding the Reactivity of the Core Scaffold
This compound is an electron-deficient heterocyclic compound. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, which activates the chlorine atoms at the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).[1][2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its stability is key to the reaction's success.[3]
The primary challenge with this substrate is controlling which of the two chlorine atoms is displaced. The C2 and C6 positions are electronically distinct. The C6 position is para to one ring nitrogen and ortho to the other, while the C2 position is situated between both nitrogens. This electronic asymmetry, combined with the influence of the substituents at C4 (ester) and C5 (amino), makes predicting and controlling the site of nucleophilic attack non-trivial.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you may encounter in the laboratory, offering explanations and actionable solutions.
Problem 1: Poor or No Reaction with a Nucleophile
Question: I am attempting a nucleophilic substitution with my amine/alkoxide, but I am only recovering my starting material or seeing very low conversion. What is going wrong?
Probable Causes & Solutions:
-
Insufficient Nucleophile Strength: While the pyrimidine ring is activated, very weak nucleophiles may still require forcing conditions.
-
Inappropriate Solvent: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.
-
Solution: Use polar aprotic solvents like DMF, DMAc, or DMSO. These solvents can effectively solvate the intermediate and accelerate the reaction. For some reactions, alcohols like ethanol or n-butanol can also serve as both solvent and reactant (in the case of alkoxide substitution).[4]
-
-
Low Reaction Temperature: SNAr reactions, while often facile on this scaffold, are not always instantaneous at room temperature.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 50 °C, 80 °C, or reflux, monitoring the reaction progress by TLC or LC-MS.
-
Problem 2: Formation of an Indiscriminate Mixture of C2 and C6 Substituted Isomers
Question: My reaction is working, but I'm getting a mixture of the C2- and C6-substituted products, and they are difficult to separate. How can I improve the regioselectivity?
Probable Causes & Solutions:
This is the most common challenge. The electronic and steric environments of C2 and C6 are similar enough that many nucleophiles will attack both positions. The key is to exploit the subtle differences.
-
Steric Hindrance: The C6 position is generally more sterically accessible than the C2 position, which is flanked by two nitrogen atoms.
-
Solution for C6 Selectivity: Use a sterically bulky nucleophile. The larger size of the nucleophile will favor attack at the less hindered C6 position.
-
-
Electronic Control: The C2 position is influenced by both ring nitrogens, making it highly electron-deficient.
-
Reaction Conditions: Temperature and solvent can influence the C2/C6 ratio.
-
Solution: Lowering the reaction temperature can often enhance selectivity. A systematic screening of solvents is also recommended, as solvent polarity can subtly alter the activation energies for attack at each position.
-
Problem 3: Di-substitution Occurs When Mono-substitution is Desired
Question: I am trying to replace only one chlorine atom, but I'm getting a significant amount of the di-substituted product. How can I prevent this?
Probable Causes & Solutions:
-
Stoichiometry: The most common cause is an excess of the nucleophile.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your nucleophile. A slow, dropwise addition of the nucleophile to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can drive the reaction towards the thermodynamically stable di-substituted product.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction immediately. Lowering the temperature may also slow the second substitution relative to the first.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C6, is generally more reactive on this scaffold?
The relative reactivity is a delicate balance of electronics and sterics. Generally, for many dichloropyrimidines, the C4(6) position is considered more reactive than the C2 position.[8] This is because the intermediate formed from attack at C6 can be effectively stabilized by the para nitrogen atom, similar to 4-halopyridines.[9][10] However, the specific substitution pattern on your molecule (the C5-amino and C4-ester groups) will modulate this inherent reactivity.
Q2: Can I selectively substitute the C2 position first?
Achieving high selectivity for the C2 position is often challenging but possible. Strategies include using specific nucleophiles (e.g., certain tertiary amines on related systems) or exploiting unique reaction conditions.[6][7] For instance, in some pyrimidine systems, intramolecular hydrogen bonding between the incoming nucleophile and a substituent on the ring can direct the attack to a specific position.[11]
Q3: How do I confirm the regiochemistry of my product?
Unequivocal structure determination is crucial.
-
Nuclear Magnetic Resonance (NMR): 1H-13C HMBC and NOESY/ROESY are powerful 2D NMR techniques. For example, a Nuclear Overhauser Effect (NOE) between the protons of your newly introduced substituent and the ethyl group of the C4-ester would strongly suggest C6 substitution.
-
X-ray Crystallography: If you can grow a suitable crystal, this is the definitive method for structure elucidation.
-
Chemical Derivatization: A known, selective reaction on the remaining chlorine atom, followed by characterization, can help infer the position of the first substitution.
Data Presentation & Visual Guides
Table 1: General Guidelines for Influencing Regioselectivity
| Desired Outcome | Factor | Recommended Strategy | Rationale |
| Enhance C6 Selectivity | Nucleophile Choice | Use a sterically demanding nucleophile (e.g., secondary amines with bulky groups). | Steric hindrance at the C2 position, which is flanked by two nitrogen atoms, will disfavor attack. |
| Enhance C2 Selectivity | Nucleophile/Conditions | Explore specific nucleophiles like tertiary amines or conditions that may favor C2.[6][7] | The electronic environment at C2 is unique; certain reagents can exploit this for selective attack. |
| Promote Mono-substitution | Stoichiometry | Use a slight excess (1.0-1.1 eq.) of the nucleophile. | Limits the availability of the nucleophile for the second, slower substitution step. |
| Improve Reaction Rate | Solvent & Base | Use polar aprotic solvents (DMF, DMSO) and a base to generate an anionic nucleophile. | Stabilizes the charged Meisenheimer intermediate and increases the potency of the nucleophile. |
Diagrams
Below are diagrams illustrating the key mechanistic and workflow concepts.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for regioselectivity issues.
Experimental Protocols
Protocol 1: General Procedure for Selective C6 Mono-amination
This protocol is a starting point and should be optimized for your specific amine nucleophile. The principle is to use controlled stoichiometry and moderate conditions to favor mono-substitution at the more accessible C6 position.
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Add a mild inorganic base, such as potassium carbonate (K2CO3, 2.0 eq.).
-
-
Nucleophile Addition:
-
In a separate flask, dissolve your amine nucleophile (1.05 eq.) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the stirred pyrimidine solution at room temperature over 15-20 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.
-
If no significant progress is observed after 2-4 hours, gently heat the mixture to 40-50 °C.
-
-
Work-up and Purification:
-
Once the starting material is consumed (or equilibrium is reached), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.
-
-
Characterization:
-
Confirm the structure and regiochemistry of the purified product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). Use 2D NMR techniques (HMBC, NOESY) as necessary to definitively assign the site of substitution.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
purification strategies for removing impurities from Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols to help you navigate the challenges of obtaining this key synthetic intermediate in high purity.
Introduction: The Challenge of Purity
This compound is a vital building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of impurities, even in small amounts, can have a significant impact on downstream reactions and the biological activity of the final compounds. Achieving high purity of this substituted pyrimidine can be challenging due to its polarity and the potential for side reactions during its synthesis. This guide is designed to provide you with the expertise and practical insights needed to overcome these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I'm experiencing significant loss of my compound on the silica gel column. What could be the cause and how can I improve my recovery?
Answer: Low recovery of polar, nitrogen-containing compounds like this compound from silica gel chromatography is a common issue. Several factors could be at play:
-
Compound Instability on Acidic Silica: Standard silica gel is slightly acidic, which can lead to the decomposition of sensitive compounds. The amino group on the pyrimidine ring can interact strongly with the acidic silanol groups, causing irreversible adsorption or degradation.
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to overcome the strong interactions between your compound and the stationary phase, resulting in the compound remaining on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery during column chromatography.
Issue 2: "Oiling Out" During Recrystallization
Question: My compound precipitates as an oil instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the chosen solvent system. This is common for compounds that are either too soluble in the selected solvent or when the solution is supersaturated.
Potential Solutions:
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but have limited solubility at cooler temperatures.[1] Experiment with solvent mixtures, such as ethyl acetate/heptane or methanol/water, to fine-tune the solubility.
-
Add More Solvent: If the solution is too concentrated, the compound may precipitate prematurely as an oil. Add a small amount of hot solvent to the oily mixture to redissolve it, then allow it to cool slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
Issue 3: Persistent Colored Impurities
Question: My purified compound remains colored (e.g., yellow or brown) even after chromatography or recrystallization. How can I remove these colored impurities?
Answer: Colored impurities are often highly conjugated organic molecules. While some may have polarities similar to the target compound, making their removal by chromatography challenging, they can often be effectively removed by other means.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Solvent Washing: If the colored impurity has different solubility characteristics, washing the solid product with a suitable solvent in which the impurity is soluble, but the product is not, can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like diethyl 2-aminomalonate or related pyrimidine starting materials.
-
Isomeric Byproducts: Nucleophilic substitution reactions on dichloropyrimidines can sometimes yield a mixture of isomers. For instance, if a precursor is 2,4-dichloropyrimidine, substitution at the 2-position instead of the desired 4-position can occur.[2][3]
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
-
Products of Over-reaction or Side-reactions: In pyrimidine synthesis, side reactions like self-condensation of starting materials can occur.[4]
Q2: What is the recommended storage condition for this compound?
A2: Due to the presence of the amino group and chloro-substituents, the compound may be sensitive to light and air over long periods. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities. Spectroscopic data for this compound can be found on platforms like ChemicalBook.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Detailed Purification Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude material.
1. Preparation:
- TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4 for good separation. A good starting point is a mixture of hexane and ethyl acetate.
- Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often leads to better separation.
- Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully load it onto the top of the column.
3. Elution:
- Begin eluting with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the purified product.
4. Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Illustrative Workflow for Column Chromatography:
Caption: A step-by-step workflow for the purification of this compound by column chromatography.
Protocol 2: Recrystallization
1. Solvent Selection:
- Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
- Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/heptane, or toluene.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Summary Table for Purification Solvent Selection:
| Purification Method | Recommended Solvents/Solvent Systems | Rationale |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Good for moderately polar compounds, allowing for fine-tuning of polarity. |
| Dichloromethane/Methanol (gradient) | Effective for more polar compounds; methanol significantly increases eluent strength. | |
| Recrystallization | Ethanol/Water | Ethanol provides good solubility at high temperatures, while water acts as an anti-solvent upon cooling. |
| Ethyl Acetate/Heptane | Ethyl acetate dissolves the compound, and heptane induces precipitation upon cooling. | |
| Toluene | Can be effective for aromatic compounds, offering different selectivity compared to esters or alcohols. |
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a substituted pyrimidine, represents a class of compounds with significant potential in medicinal chemistry. Mass spectrometry stands as a cornerstone technique for the analytical characterization of such molecules. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into the selection of ionization techniques and the interpretation of spectral data.
Introduction to the Analyte: Chemical Context
This compound possesses a molecular formula of C₇H₇Cl₂N₃O₂ and a monoisotopic molecular weight of approximately 235.99 g/mol .[1] The presence of two chlorine atoms is a key structural feature that will manifest as a characteristic isotopic pattern in the mass spectrum, providing a powerful diagnostic tool for its identification. The molecule contains both a basic amino group and a pyrimidine ring, which are amenable to protonation, as well as an ester functional group. These features influence the choice of ionization method and the resulting fragmentation pathways.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Suitability for the Analyte | Expected Ion Species | Fragmentation |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a high voltage spray. | High, due to the presence of the protonatable amino group and pyrimidine ring. | Primarily [M+H]⁺ | Low in-source fragmentation, tunable by cone voltage. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization using a corona discharge to ionize a vaporized sample. | Moderate to high, suitable for thermally stable, less polar compounds. | Primarily [M+H]⁺ | Minimal, but can be induced. |
| Electron Ionization (EI) | Hard ionization using a high-energy electron beam on a vaporized sample. | Moderate, requires thermal stability and volatility. | Abundant fragment ions, molecular ion [M]⁺ may be weak. | Extensive, providing detailed structural information. |
Electrospray Ionization (ESI): The Gentle Approach for Confirmation
ESI is a soft ionization technique ideal for polar and semi-polar molecules, making it highly suitable for this compound.[2] The presence of the basic amino group readily accepts a proton, leading to the formation of a prominent protonated molecule, [M+H]⁺.
Causality Behind Experimental Choices: The acidic conditions of the mobile phase, typically containing formic acid or acetic acid, promote protonation of the analyte in solution before it enters the mass spectrometer. This enhances the ionization efficiency and signal intensity of the target molecule. However, it is crucial to be aware that certain mobile phase additives, such as formic acid, can potentially induce dehalogenation of aromatic compounds in the ESI source, which could complicate spectral interpretation.[3]
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analogs
APCI is another soft ionization technique that is well-suited for molecules of moderate polarity and volatility.[4] While ESI is generally preferred for this analyte due to its polar nature, APCI can be a valuable alternative, particularly if matrix effects in ESI are problematic or if the analysis of less polar analogs is also required. Similar to ESI, APCI would be expected to produce a strong [M+H]⁺ ion.
Electron Ionization (EI): The Classic Method for Structural Elucidation
EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] This fragmentation is highly reproducible and provides a "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching. For this compound, EI would require the compound to be sufficiently volatile and thermally stable to be introduced into the high-vacuum source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
Predicted Fragmentation Patterns
Understanding the fragmentation pathways is key to interpreting the mass spectra and confirming the structure of this compound.
ESI and APCI Fragmentation (Tandem MS)
In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ precursor ion would be selected and fragmented. Likely fragmentation pathways include:
-
Loss of ethylene (28 Da): A common fragmentation for ethyl esters, resulting from a McLafferty-type rearrangement.
-
Loss of ethanol (46 Da): Cleavage of the ester group.
-
Loss of a chlorine radical (35/37 Da): Although less common in soft ionization, can be induced.
-
Sequential loss of CO (28 Da) and ethoxy radical (45 Da): From the ester group.
EI Fragmentation
The high energy of EI would lead to more extensive fragmentation. Based on the fragmentation of similar pyrimidine derivatives, the following pathways are plausible:[2][5]
-
Initial loss of the ethoxy group (•OCH₂CH₃, 45 Da).
-
Subsequent loss of carbon monoxide (CO, 28 Da).
-
Cleavage of the pyrimidine ring, leading to the loss of HCN (27 Da) or other small neutral molecules.
-
Loss of a chlorine atom (Cl•, 35/37 Da).
A crucial diagnostic feature in the mass spectrum will be the isotopic pattern of chlorine. Fragments containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. Fragments containing one chlorine atom will show an M and M+2 pattern with a ratio of about 3:1.[2]
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is optimized for the sensitive detection and quantification of this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
- Dilute the stock solution with the initial mobile phase to create working standards and samples.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (can be optimized to induce/minimize fragmentation).
- Desolvation Gas (N₂) Flow: 800 L/hr.
- Desolvation Temperature: 350 °C.
- Source Temperature: 150 °C.
- MS/MS: Select the [M+H]⁺ ion (m/z 237) for collision-induced dissociation (CID) and monitor characteristic fragment ions.
Protocol 2: GC-EI-MS Analysis
This protocol is designed for the structural confirmation of the analyte.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
2. Gas Chromatography (GC) Conditions:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
Data Presentation and Visualization
Table 1: Predicted m/z Values for Key Ions
| Ion | ESI/APCI [M+H]⁺ | EI [M]⁺ | EI [M-OC₂H₅]⁺ | EI [M-Cl]⁺ |
| m/z (³⁵Cl) | 237.0 | 236.0 | 191.0 | 201.0 |
| m/z (³⁷Cl) | 239.0 | 238.0 | 193.0 | 203.0 |
Diagram 1: Logical Workflow for Mass Spectrometry Analysis
References
A Comparative Guide to Dichloropyrimidine Isomers in Synthesis: Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate vs. Ethyl 2,4-dichloro-5-pyrimidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents, including a significant portion of kinase inhibitors. The strategic functionalization of the pyrimidine core is paramount in modulating biological activity, and dichlorinated pyrimidines are key intermediates that offer versatile handles for synthetic elaboration. This guide provides an in-depth technical comparison of two isomeric dichloropyrimidine building blocks: Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate and Ethyl 2,4-dichloro-5-pyrimidinecarboxylate . We will explore their synthesis, comparative reactivity in key transformations, and provide a rationale for selecting the optimal building block for specific synthetic endeavors, supported by available experimental data and established principles of heterocyclic chemistry.
At a Glance: Structural and Electronic Distinctions
The seemingly subtle difference in the placement of the amino group and the chlorine atoms on the pyrimidine ring between these two molecules leads to significant disparities in their electronic properties and, consequently, their chemical reactivity.
| Feature | This compound | Ethyl 2,4-dichloro-5-pyrimidinecarboxylate |
| Structure | Amino group at C5, Chloro groups at C2 and C6 | Chloro groups at C2 and C4, No amino group |
| Symmetry | Symmetric with respect to the chloro substituents | Asymmetric |
| Key Reactive Sites | C2 and C6 chloro groups | C2 and C4 chloro groups |
| Electronic Influence of Substituents | The amino group at C5 is electron-donating, activating the ring. The carboxylate is electron-withdrawing. | The carboxylate at C5 is electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. |
Synthesis of the Building Blocks
The accessibility of these key intermediates is a crucial factor in their practical application.
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate
This compound is readily synthesized from the commercially available 5-carbethoxyuracil. The synthesis involves a deoxychlorination reaction, typically using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-diethylaniline.
Representative Synthetic Protocol:
A mixture of 5-carbethoxyuracil, phosphorus oxychloride, and N,N-diethylaniline is refluxed until the starting material is consumed. The reaction mixture is then cooled and carefully poured into ice water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the desired product.
This compound
While a direct, high-yielding synthesis for this specific molecule is not as commonly reported, a plausible route can be extrapolated from the synthesis of the closely related 4-amino-2,6-dichloropyrimidine. The synthesis would likely start from a 5-aminouracil derivative, specifically ethyl 5-amino-4-oxo-3,4-dihydropyrimidine-6-carboxylate. Similar to the synthesis of its isomer, a deoxychlorination reaction with phosphorus oxychloride would be employed. However, reports on the synthesis of 4-amino-2,6-dichloropyrimidine from 4-aminouracil indicate that this transformation can be challenging, with modest yields of around 27% being reported.[1]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these dichloropyrimidine building blocks lies in their susceptibility to nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of various functionalities. The regioselectivity of these reactions is a key point of differentiation.
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate: A Tale of Two Chlorines
In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens. The electron-withdrawing carboxylate group at C5 further enhances the electrophilicity of the ring, facilitating SNAr reactions.
However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. While many reactions favor C4 substitution, the presence of certain substituents on the pyrimidine ring can lead to a mixture of products or even a reversal of selectivity. For instance, electron-donating groups at the C6 position can favor substitution at the C2 position.[2]
Experimental Example: The reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with p-toluidine in the presence of diisopropylethylamine in acetonitrile proceeds at room temperature, demonstrating the feasibility of selective substitution.[3]
This compound: Symmetric Reactivity
In contrast to its 2,4-dichloro isomer, this compound possesses a plane of symmetry with respect to the two chlorine atoms at the C2 and C6 positions. This symmetry simplifies the initial monosubstitution reaction, as attack at either C2 or C6 leads to the same product.
The electron-donating amino group at C5 increases the electron density of the ring, which might slightly deactivate it towards nucleophilic attack compared to an unsubstituted ring. However, the powerful electron-withdrawing effect of the two ring nitrogens still renders the C2 and C6 positions susceptible to SNAr.
Reactivity Considerations:
-
Monosubstitution: Straightforward, leading to a single product.
-
Disubstitution: The introduction of the first nucleophile, if it is an electron-donating group, will deactivate the ring towards a second substitution. This can be advantageous for achieving selective monosubstitution or may require more forcing conditions for the second substitution.
Workflow for Sequential SNAr Reactions:
Caption: Regioselectivity in sequential SNAr reactions.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. The reactivity of the chloro-substituents in these reactions generally follows the same trend as in SNAr, with the C4 position of 2,4-dichloropyrimidines being more reactive.
For Ethyl 2,4-dichloro-5-pyrimidinecarboxylate , this regioselectivity allows for the sequential and selective introduction of different aryl or vinyl groups at the C4 and then the C2 positions. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been shown to be highly efficient, providing C4-substituted products in good to excellent yields with short reaction times and low catalyst loading.[4]
For This compound , the symmetric nature of the C2 and C6 positions would again lead to a single monosubstituted product in a Suzuki coupling. Achieving selective monosubstitution would be crucial before proceeding to a second, different coupling partner.
Choosing the Right Tool for the Job: A Summary
| Synthetic Goal | Recommended Reagent | Rationale |
| Sequential, regioselective introduction of two different nucleophiles/coupling partners | Ethyl 2,4-dichloro-5-pyrimidinecarboxylate | The inherent reactivity difference between the C4 and C2 positions allows for controlled, stepwise functionalization. |
| Synthesis of symmetrically 2,6-disubstituted pyrimidines | This compound | A one-pot reaction with an excess of the nucleophile/coupling partner can directly lead to the desired product. |
| Synthesis of a monosubstituted pyrimidine with a single isomer | This compound | The equivalence of the C2 and C6 positions avoids the formation of regioisomers in the first substitution step. |
Conclusion
Both this compound and Ethyl 2,4-dichloro-5-pyrimidinecarboxylate are valuable building blocks for the synthesis of complex pyrimidine derivatives. The choice between them should be guided by the specific synthetic target and the desired functionalization pattern.
Ethyl 2,4-dichloro-5-pyrimidinecarboxylate offers the advantage of regiocontrolled sequential functionalization , making it ideal for the construction of unsymmetrical 2,4-disubstituted pyrimidines. Its reactivity is well-documented, providing a reliable platform for complex molecule synthesis.
This compound , on the other hand, provides a straightforward route to symmetrically substituted pyrimidines and ensures the formation of a single regioisomer upon monosubstitution . While its synthesis may be more challenging, its utility in specific synthetic contexts is undeniable.
A thorough understanding of the electronic and steric factors governing the reactivity of these isomers, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new therapeutic agents.
References
A Senior Application Scientist's Guide to Validating the Biological Activity of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Dichloropyrimidine Carboxylate Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure consistently found in a multitude of therapeutic agents.[1][2][3][4][5] Its inherent drug-like properties and versatile substitution patterns have made it a cornerstone in the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. Within this esteemed class of heterocycles, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate emerges as a particularly compelling starting material for drug discovery endeavors. The presence of two reactive chlorine atoms at the C2 and C6 positions, coupled with an amino group at C5 and an ethyl carboxylate at C4, provides a rich platform for combinatorial synthesis and the generation of diverse chemical libraries. This guide offers a comparative framework for validating the biological activity of derivatives synthesized from this promising scaffold, providing both the conceptual "why" and the practical "how" for researchers in the field.
I. The Biological Potential: A Landscape of Therapeutic Opportunity
While direct biological activity data for derivatives of this compound is emerging, the broader family of substituted pyrimidines offers a compelling precedent for their potential as potent therapeutic agents. The literature is replete with examples of pyrimidine derivatives exhibiting significant efficacy in two primary domains: oncology and infectious diseases.
A. Anticancer Activity: Targeting the Engines of Malignancy
The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs, such as 5-fluorouracil and imatinib, featuring this core structure. The primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cell signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Derivatives of dichloropyrimidines, in particular, have shown promise as kinase inhibitors. The chlorine atoms can serve as leaving groups for nucleophilic substitution reactions, allowing for the introduction of various side chains that can be tailored to fit the ATP-binding pocket of specific kinases. Furthermore, the 2,6-disubstituted pattern can be engineered to generate both reversible and irreversible (covalent) inhibitors, the latter of which can offer enhanced potency and duration of action.
B. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. Pyrimidine derivatives have a long history in this arena, with compounds like trimethoprim serving as effective antibacterial agents. The mode of action for many antimicrobial pyrimidines involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[6]
The structural features of this compound offer the potential to develop a new generation of antimicrobials. The reactive chlorine atoms can be displaced to introduce moieties that mimic the natural substrates of microbial enzymes, leading to potent and selective inhibition.
II. A Comparative Analysis: Gauging Performance Against the Field
To truly assess the potential of a novel derivative, its biological activity must be benchmarked against existing standards and alternative scaffolds. The following tables provide a conceptual framework for such a comparison, populated with illustrative data from closely related pyrimidine derivatives found in the literature.
Table 1: Comparative Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound Class | Specific Derivative (Example) | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dichloropyrimidine Derivatives | Hypothetical Derivative 1 | A549 (Lung Cancer) | Expected <10 | Doxorubicin | 1.2 |
| Dichloropyrimidine Derivatives | Hypothetical Derivative 2 | MCF-7 (Breast Cancer) | Expected <10 | Cisplatin | 5.8 |
| Pyrido[2,3-d]pyrimidine Derivatives | Compound X | HCT116 (Colon Cancer) | 7.5 | 5-Fluorouracil | 4.1 |
| Thieno[2,3-d]pyrimidine Derivatives | Compound Y | HeLa (Cervical Cancer) | 2.1 | Paclitaxel | 0.01 |
Table 2: Comparative Antimicrobial Activity of Substituted Pyrimidine Derivatives
| Compound Class | Specific Derivative (Example) | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dichloropyrimidine Derivatives | Hypothetical Derivative 3 | Staphylococcus aureus | Expected <16 | Ciprofloxacin | 1 |
| Dichloropyrimidine Derivatives | Hypothetical Derivative 4 | Escherichia coli | Expected <16 | Ampicillin | 8 |
| Triazolopyrimidine Derivatives | Compound Z | Candida albicans | 32 | Fluconazole | 4 |
III. Experimental Validation: Protocols for Rigorous Assessment
The cornerstone of any drug discovery program is a robust and reproducible set of experimental protocols. The following sections detail the methodologies for validating the anticancer and antimicrobial activities of novel derivatives of this compound.
A. Validation of Anticancer Activity
The initial step in assessing anticancer potential is to determine a compound's effect on the viability of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a rapid and cost-effective method for high-throughput screening of potential cytotoxic compounds.
Given the prevalence of kinase inhibition as a mechanism of action for pyrimidine-based anticancer drugs, it is crucial to assess the ability of novel derivatives to inhibit specific kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for a target kinase like EGFR)
-
Reagents: Prepare a reaction buffer containing ATP, the substrate peptide, and the purified kinase enzyme.
-
Inhibitor Incubation: Pre-incubate the kinase with varying concentrations of the test compound or a known inhibitor (e.g., Gefitinib) for a specified period.
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Causality behind Experimental Choices: This assay directly measures the ability of a compound to interfere with the catalytic activity of a specific kinase. By using a purified enzyme, it provides a clean assessment of on-target activity, free from the complexities of a cellular environment.
B. Validation of Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Prepare Inoculum: Grow the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality behind Experimental Choices: The broth microdilution method is a quantitative assay that provides a precise measure of a compound's antimicrobial potency. It is a standardized and widely accepted method for determining the susceptibility of microorganisms to antimicrobial agents.
IV. Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the discovery and validation of drug candidates derived from this compound.
Caption: A simplified representation of a kinase signaling pathway and the point of intervention for a pyrimidine-based kinase inhibitor.
V. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the proven biological potential of the broader pyrimidine class provide a strong rationale for its exploration in anticancer and antimicrobial drug discovery programs. The validation of biological activity, through a systematic and rigorous application of the experimental protocols outlined in this guide, is paramount to unlocking the full therapeutic potential of its derivatives. By employing a comparative approach and focusing on mechanistic understanding, researchers can effectively identify and advance promising lead compounds toward clinical development.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine ring, a six-membered diaza-heterocycle, is a privileged scaffold in drug discovery.[1] Its fundamental role as a core component of nucleobases (cytosine, thymine, and uracil) in DNA and RNA underscores its biological significance.[2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5]
This guide focuses on the structure-activity relationships (SAR) of analogs derived from Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. This core structure presents multiple strategic points for chemical modification, allowing for a systematic exploration of how structural changes influence biological efficacy. By analyzing experimental data from various studies on related pyrimidine analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of activity for this compound class, guiding the rational design of more potent and selective therapeutic candidates.
The Core Scaffold: Opportunities for Chemical Diversification
The this compound molecule is an ideal starting point for SAR studies due to its distinct functional groups, which can be selectively modified. The two chlorine atoms at the C2 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, representing the primary route for introducing diversity. The amino group at C5 and the ethyl carboxylate at C4 offer further opportunities for derivatization.
Caption: Key modification points on the core scaffold.
Synthetic Strategies: Building the Analog Library
The generation of a diverse library of analogs is predicated on robust and versatile synthetic methodologies. The most prevalent strategy for modifying the this compound core involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms at the C2 and C6 positions.[6] The inherent electronic properties of the pyrimidine ring facilitate these reactions. Further modifications can be performed on the ester and amino groups.
General Experimental Protocol: SNAr Amination at the C6-Position
This protocol outlines a representative synthesis of a C6-amino substituted analog, a common first step in SAR exploration.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., N-methyl-1-phenylmethanamine) (1.1 eq)[7]
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethyl acetate, Brine solution, Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound in anhydrous THF, add the substituted amine.
-
Add DIPEA to the mixture to act as a base, scavenging the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired C6-substituted analog.[8]
Caption: General workflow for SₙAr amination reaction.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
By synthesizing findings from studies on various substituted pyrimidine series, we can establish a predictive SAR framework for this class of compounds. The primary focus of optimization has been on anticancer and anti-inflammatory activities.[9][10]
Substitutions at the C2 and C6 Positions
The chloro groups at C2 and C6 are the most frequently modified positions. Replacing them with different amines allows for fine-tuning of steric bulk, electronics, and hydrogen bonding potential.
-
Impact of Amine Type: Studies on related 2-amino-4,6-diarylpyrimidines have shown that the nature of the amino substituent is critical for activity and selectivity.[11] For instance, introducing a methyl group to the exocyclic amino function can dramatically enhance selectivity for certain biological targets like the A1 adenosine receptor.[11]
-
Aromatic vs. Aliphatic Amines: In a series of antitubercular pyrimidine carboxamides, substitution with benzylamine derivatives at the C6 position was well-tolerated.[7] The SAR around the aromatic ring of the benzylamine was found to be dynamic, suggesting this is a key area for optimization. Generally, aromatic substituents provide opportunities for π-π stacking interactions with target proteins.
-
Steric Hindrance: The overall SAR for antitubercular agents was found to be narrow around the pyrimidine core, indicating that bulky substitutions may be detrimental to activity, potentially by preventing optimal binding in the target's active site.[7]
Modification of the C4-Carboxylate Group
The ethyl ester at the C4 position is another important handle for modification. Its conversion to a carboxylic acid or various amides can significantly impact solubility, cell permeability, and target engagement.
-
Ester to Amide Conversion: In the development of antitubercular pyrimidine carboxamides, the conversion of the C4-ester to a carboxamide was a crucial step for achieving potent activity.[7] This modification introduces a hydrogen bond donor and acceptor, which can form critical interactions with the biological target.
-
Varying the Amide Substituent: The R-group on the amide nitrogen provides another vector for optimization. Exploration of different alkyl and aryl groups on the amide can modulate lipophilicity and introduce new interactions with the target.
Comparative Data Summary
The following table summarizes representative data from studies on analogous pyrimidine structures, illustrating key SAR trends. Note that direct IC50 comparisons are illustrative, as assay conditions vary between studies.
| Compound Series | Key Modification | Biological Target/Activity | Potency (IC50 / Activity) | Reference |
| Spiroisoquinoline-pyrimidines | Introduction of methyl and dioxyl rings | Anticancer (MCF-7 cells) | High activity observed | [12] |
| Pyrazolo[3,4-d] pyrimidines | Varied substitutions on pyrazolo ring | Anticancer (HCT-116 cells) | IC50 values as low as 6 nM | [13] |
| 2,4,5-Trisubstituted Pyrimidines | Bromo-substituent on phenyl ring at C4 | Bone Anabolic Agent (ALP Assay) | Active at 1 pM | [3] |
| 2-Amino-4,6-diarylpyrimidines | N-Methyl on C2-amino group | A1 Adenosine Receptor Antagonist | High selectivity and potency | [11] |
| 6-Dialkylaminopyrimidine Carboxamides | C4-carboxamide with varied RHS | Antitubercular (M. tuberculosis) | MIC as low as 0.05 µM | [7] |
Biological Evaluation: A Protocol for Assessing Anticancer Activity
To compare the efficacy of newly synthesized analogs, a standardized in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity in cancer cell lines.[9]
Protocol: SRB Cytotoxicity Assay
Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (GI50).
Procedure:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Add serial dilutions of the synthesized pyrimidine analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow to air dry. Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value using non-linear regression analysis.
Caption: Workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for therapeutic innovation. The existing literature on related pyrimidine scaffolds provides a strong foundation for rational drug design.
Key SAR Insights:
-
C2/C6 Positions: These are prime locations for introducing diversity via SNAr. The choice of nucleophile (amine, thiol, etc.) is critical for modulating potency and selectivity. Small to medium-sized aromatic or heterocyclic amines appear to be favorable.
-
C4 Position: Conversion of the ethyl ester to a carboxamide is a proven strategy for enhancing biological activity, likely by introducing key hydrogen bonding interactions.
-
C5 Position: The C5-amino group has been less explored. Acylation or substitution at this position could offer a novel vector for optimization, potentially altering the electronic nature of the ring and providing new interactions with target proteins.
Future Research: A systematic study focusing specifically on the this compound core is warranted. Future efforts should focus on creating a focused library with systematic variations at the C2, C4, C5, and C6 positions. Evaluating these compounds against a panel of diverse biological targets (e.g., kinases, polymerases, metabolic enzymes) could uncover novel therapeutic applications for this versatile and promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. jchemrev.com [jchemrev.com]
A Comparative Guide to Catalysts for Suzuki Coupling with Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] In the realm of pharmaceutical and materials science, the synthesis of highly functionalized heteroaromatic compounds is of paramount importance. Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a valuable building block, possessing multiple reactive sites that allow for the strategic introduction of diverse functionalities. However, the very features that make this substrate attractive also present unique challenges for catalysis. This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of this complex pyrimidine derivative, offering insights into catalyst selection and detailed experimental protocols to aid in the development of efficient and selective synthetic routes.
The Substrate: Understanding the Challenges
The successful Suzuki coupling of this compound is contingent on overcoming several inherent challenges posed by its structure:
-
Multiple Reactive Sites: The presence of two chloro-substituents at the C2 and C6 positions opens the door for mono- or di-arylation. For many dichloropyrimidines, the reactivity of the C4/C6 positions is generally higher than that of the C2 position.[2] However, the electronic and steric influence of the flanking amino and carboxylate groups can modulate this reactivity, necessitating careful control over reaction conditions to achieve the desired level of substitution.
-
Electron-Rich and Electron-Withdrawing Groups: The pyrimidine ring is substituted with both an electron-donating amino group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C4 position. This electronic push-pull system can influence the oxidative addition of the palladium catalyst to the C-Cl bonds.
-
Potential for Catalyst Inhibition: The lone pairs on the pyrimidine ring nitrogens and the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] This is a common challenge in the cross-coupling of nitrogen-containing heterocycles.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]
Comparative Analysis of Catalyst Systems
The choice of the palladium precursor and, critically, the supporting ligand is paramount for a successful Suzuki coupling with challenging substrates. Below is a comparison of catalyst systems with supporting experimental insights for their application to functionalized pyrimidines.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Recommended For |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-established, and effective for many standard couplings.[4] | Can be sensitive to air and moisture. May require higher catalyst loadings and temperatures for less reactive chlorides.[3] | Initial screening and less challenging couplings. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, Electron-Rich Biaryl Monophosphines | High activity for coupling of aryl chlorides, broad substrate scope, and good functional group tolerance.[8] Effective at low catalyst loadings.[8] | Higher cost compared to traditional phosphines. | Mono- or di-arylation of the target substrate, especially with sterically hindered or electron-rich/poor boronic acids. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Pre-formed Pd(II) complex with a biaryl phosphine ligand | Air- and moisture-stable, allowing for easier handling. Rapidly generates the active monoligated Pd(0) species. Highly reproducible results. | Highest cost among the compared systems. | Demanding applications requiring high efficiency, reproducibility, and low catalyst loadings. |
In-Depth Look at Promising Catalyst Systems
The Traditional Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been a go-to catalyst for Suzuki couplings. Its utility in the coupling of dichloropyrimidines is well-documented.[4] For a substrate like this compound, a study on the related 5-(4-bromophenyl)-4,6-dichloropyrimidine found that 5 mol% of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane provided good yields. This suggests a viable starting point for optimization.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: Provides the active Pd(0) species.
-
K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the ester group.
-
1,4-Dioxane/Water: A common solvent system that facilitates the dissolution of both the organic substrate and the inorganic base.
The Modern Solution: Buchwald Ligands and Precatalysts
For challenging substrates, particularly those involving heteroaryl chlorides, modern bulky and electron-rich phosphine ligands developed by the Buchwald group have become the gold standard.[8] Ligands like XPhos and SPhos form highly active and stable palladium complexes that can overcome the challenges of catalyst inhibition and facilitate the coupling of less reactive chlorides.
The use of third-generation Buchwald precatalysts, such as XPhos Pd G3, further simplifies the experimental setup. These precatalysts are air- and moisture-stable, ensuring greater reproducibility and allowing for lower catalyst loadings.
Causality Behind Experimental Choices:
-
XPhos/SPhos Ligands: Their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and prevent catalyst deactivation.[8]
-
Pd(OAc)₂ or Pd₂(dba)₃: Common and stable Pd(II) and Pd(0) precursors, respectively, used to generate the active catalyst in situ with the ligand.
-
XPhos Pd G3: A well-defined precatalyst that eliminates the need for in situ catalyst generation, leading to more consistent results.
-
K₂CO₃ or Cs₂CO₃: Often used with Buchwald ligands, with Cs₂CO₃ being a stronger base that can be beneficial for less reactive coupling partners.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of this compound.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction flask (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand/Precatalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
XPhos Pd G3 (1-2 mol%)
-
K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Toluene or 1,4-Dioxane (degassed)
-
Water (degassed, if using K₂CO₃)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the base, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C (or use microwave irradiation, e.g., 100-150 °C for 15-30 minutes) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. While traditional catalysts like Pd(PPh₃)₄ offer a cost-effective starting point for optimization, modern catalytic systems employing Buchwald ligands (e.g., XPhos, SPhos) or their corresponding precatalysts (e.g., XPhos Pd G3) are highly recommended for achieving superior yields, broader substrate scope, and greater reproducibility, particularly when dealing with the inherent challenges of this highly functionalized pyrimidine. The choice of catalyst will ultimately depend on the specific synthetic goals, the scale of the reaction, and the economic considerations of the project. The provided protocols serve as a robust foundation for the development of efficient and selective routes to novel pyrimidine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of synthesized Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a key building block in medicinal chemistry. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering field-proven insights into their application for this specific analytical challenge.
The Synthetic Landscape and Potential Impurities
The purity of this compound is intrinsically linked to its synthetic route. While numerous methods exist for the synthesis of pyrimidine derivatives, a common pathway involves the chlorination of a dihydroxypyrimidine precursor.[1][2] This process, along with subsequent functionalization, can introduce a variety of impurities that must be identified and quantified.
Plausible Impurity Profile:
Based on general pyrimidine synthesis strategies, the following impurities could potentially be present in a synthesized batch of this compound:
-
Starting Materials: Unreacted precursors such as derivatives of 4,6-dihydroxypyrimidine.
-
Intermediates: Mono-chlorinated pyrimidine species or other reaction intermediates.
-
By-products: Compounds arising from side reactions, such as the hydrolysis of the ester group or reactions involving the amino moiety.
-
Reagent-related Impurities: Residual chlorinating agents or their degradation products.
-
Degradation Products: Impurities formed during workup or storage.
A thorough understanding of the synthetic pathway is the first step in developing a robust analytical strategy for purity assessment.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique is universally superior; a multi-faceted approach employing orthogonal methods provides the most comprehensive understanding of a sample's purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, particularly non-volatile and thermally labile molecules.[3][4][5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable for separating the main component from polar and non-polar impurities.
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 column is a versatile choice for a broad range of analytes. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the target compound and its impurities. Gradient elution is often employed to resolve compounds with a wide range of polarities within a reasonable timeframe. UV detection is appropriate for this molecule due to the presence of the pyrimidine chromophore.
This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] It offers exceptional separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities.
While the target molecule itself may have limited volatility, GC-MS is particularly useful for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight by-products. The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries.
This is a general method and requires optimization for your specific needs.
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Caption: GC-MS workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Powerhouse
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities.
¹H NMR is particularly useful for quantitative analysis (qNMR) as the signal intensity is directly proportional to the number of protons. By integrating the signals of the main compound and any impurities, their relative molar ratios can be determined. ¹³C NMR, while generally not quantitative in standard experiments, provides valuable information on the carbon skeleton and can help in the identification of isomeric impurities.
-
Solvent Selection: A deuterated solvent in which the compound is fully soluble and that does not have overlapping signals with the analyte is crucial. DMSO-d₆ or CDCl₃ are common choices.
-
Internal Standard: For accurate quantification, a certified internal standard with a known concentration and a signal in a clear region of the spectrum should be used.
-
Relaxation Times: For quantitative ¹H NMR, ensuring complete relaxation of all protons between scans is essential. This is achieved by using a sufficiently long relaxation delay (D1).
-
¹H NMR: Signals corresponding to the amino protons (a broad singlet), the ethyl group (a quartet and a triplet), and potentially a singlet for the pyrimidine proton if present (depending on the exact structure).
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with characteristic shifts due to the chloro and amino substituents), and the carbons of the ethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule, serving as a valuable tool for identity confirmation and for detecting certain types of impurities.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region).
-
C-H stretching of the ethyl group (around 2850-3000 cm⁻¹).
-
C=O stretching of the ester carbonyl group (a strong band around 1700-1730 cm⁻¹).
-
C=N and C=C stretching of the pyrimidine ring (in the 1400-1650 cm⁻¹ region).
-
C-Cl stretching (typically below 800 cm⁻¹).
The presence of unexpected peaks could indicate the presence of impurities with different functional groups.
Comparative Performance Analysis
The choice of analytical method depends on the specific goals of the analysis. The following table provides a comparative overview of the techniques discussed.
| Feature | HPLC | GC-MS | NMR | FTIR |
| Principle | Liquid-solid phase partitioning | Gas-liquid/solid phase partitioning with mass detection | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds |
| Primary Application | Quantitative purity | Identification of volatile impurities | Structural elucidation, quantification | Functional group identification |
| Sensitivity | High (ng range) | Very High (pg range for targeted ions) | Moderate (µg-mg range) | Low (generally >1%) |
| Selectivity | High | Very High | High | Moderate |
| Quantification | Excellent | Good (with internal standard) | Excellent (qNMR) | Not typically quantitative |
| Impurity Identification | Limited (requires MS detector) | Excellent | Good (for structurally related impurities) | Limited |
| Sample Throughput | High | Moderate | Low | Very High |
| Instrumentation Cost | Moderate | High | Very High | Low |
Conclusion: A Synergistic Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized this compound, a synergistic approach is recommended. HPLC is the method of choice for routine purity determination and quantification of the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities that may be missed by HPLC. NMR spectroscopy provides unequivocal structural confirmation and can be a powerful tool for quantitative analysis. Finally, FTIR serves as a rapid and straightforward method for identity confirmation and screening for major functional group impurities. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. preprints.org [preprints.org]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Researcher's Guide to the Spectroscopic Transformation of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate
In the landscape of modern drug discovery and materials science, the pyrimidine scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of biologically active compounds. The journey from a simple halogenated pyrimidine to a complex, functionalized molecule is a narrative told through the precise language of spectroscopy. This guide offers an in-depth, objective comparison of the spectroscopic characteristics of a key starting material, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, and its transformation into a diarylated product via a Suzuki-Miyaura cross-coupling reaction.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data, delving into the causality behind the observed spectroscopic shifts. By understanding why the spectra change, researchers can gain a more profound insight into the chemical transformation, enabling more effective reaction monitoring, quality control, and structural elucidation.
The Chemical Transformation: A Suzuki-Miyaura Cross-Coupling
The conversion of this compound to Ethyl 5-amino-2,6-diphenylpyrimidine-4-carboxylate is a classic example of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a staple in medicinal chemistry due to its high functional group tolerance and generally mild reaction conditions. The two chlorine atoms on the pyrimidine ring are substituted by phenyl groups, a transformation that dramatically alters the molecule's electronic and steric properties, changes that are vividly reflected in its spectroscopic signatures.
Caption: The Suzuki-Miyaura cross-coupling reaction transforming the starting material to the diarylated product.
Spectroscopic Comparison: A Tale of Two Molecules
The true confirmation of a successful chemical reaction lies in the meticulous analysis of spectroscopic data. Here, we present a comparative analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for our starting material and its diarylated product.
Data Summary
| Spectroscopic Technique | Starting Material: this compound | Product: Ethyl 5-amino-2,6-diphenylpyrimidine-4-carboxylate | Key Spectroscopic Changes |
| ¹H NMR | Ethyl ester protons (quartet, triplet). NH₂ protons (broad singlet). | Ethyl ester protons. NH₂ protons. New aromatic protons from phenyl groups. | Appearance of a complex multiplet in the aromatic region (approx. 7.0-8.0 ppm). |
| ¹³C NMR | Pyrimidine ring carbons. Ethyl ester carbons. | Pyrimidine ring carbons. Ethyl ester carbons. New aromatic carbons from phenyl groups. | Appearance of new signals in the aromatic region (approx. 125-140 ppm). Upfield shift of C2 and C6 carbons of the pyrimidine ring. |
| IR Spectroscopy | N-H stretches (amino group). C=O stretch (ester). C-Cl stretches. | N-H stretches. C=O stretch. Aromatic C-H and C=C stretches. | Disappearance of C-Cl stretches. Appearance of aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z ≈ 235/237/239 (isotope pattern for 2 Cl). | Molecular Ion (M⁺) at m/z ≈ 359. | Significant increase in molecular weight and loss of the characteristic chlorine isotope pattern. |
In-Depth Analysis
¹H NMR Spectroscopy: The Emergence of Aromatic Protons
The ¹H NMR spectrum of the starting material is relatively simple. We expect to see the characteristic signals for the ethyl group: a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The amino group protons will likely appear as a broad singlet.
Upon successful Suzuki coupling, the most dramatic change in the ¹H NMR spectrum will be the appearance of a new set of signals in the aromatic region, typically between 7.0 and 8.0 ppm. These signals, corresponding to the ten protons of the two newly introduced phenyl groups, will likely present as a complex multiplet. The integration of this new region should correspond to ten protons relative to the ethyl group protons, providing quantitative evidence of the diarylation.
¹³C NMR Spectroscopy: A Shift in the Carbon Skeleton
The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. For the starting material, we anticipate signals for the two carbons of the ethyl group, and the carbons of the pyrimidine ring. The carbons C2 and C6, being directly attached to the electronegative chlorine atoms, will be significantly deshielded and appear at a downfield chemical shift.
The ¹³C NMR spectrum of the product will show a significant increase in the number of signals in the aromatic region, corresponding to the carbons of the two phenyl rings. Crucially, the signals for the C2 and C6 carbons of the pyrimidine ring will experience an upfield shift due to the replacement of the electron-withdrawing chlorine atoms with the less electronegative phenyl groups. This upfield shift is a key indicator of a successful substitution.
Infrared (IR) Spectroscopy: Vibrational Clues to Functional Group Transformation
IR spectroscopy offers valuable insights into the functional groups present in a molecule. The IR spectrum of the starting material will be characterized by N-H stretching vibrations from the amino group (typically in the 3300-3500 cm⁻¹ region) and a strong C=O stretching band from the ester group (around 1700-1730 cm⁻¹). We would also expect to see C-Cl stretching vibrations, although these can sometimes be weak and in the fingerprint region.
The IR spectrum of the product will retain the N-H and C=O stretching bands. The most significant changes will be the disappearance of the C-Cl stretching bands and the appearance of new bands corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region). These new absorptions are indicative of the introduction of the phenyl rings.
Mass Spectrometry: Confirming the Molecular Weight and Elemental Composition
Mass spectrometry provides the definitive molecular weight of a compound. For the starting material, with a molecular formula of C₇H₇Cl₂N₃O₂, the expected molecular ion peak would exhibit a characteristic isotopic pattern for two chlorine atoms, with major peaks at m/z values corresponding to the presence of ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes.[1][2]
The mass spectrum of the product, Ethyl 5-amino-2,6-diphenylpyrimidine-4-carboxylate (C₁₉H₁₇N₃O₂), will show a molecular ion peak at a significantly higher m/z value (approximately 359). The absence of the chlorine isotopic pattern and the appearance of a molecular ion peak corresponding to the expected mass of the diarylated product provides conclusive evidence of the successful reaction.
Experimental Protocols
Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of dichloropyrimidines.[1][3]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a 2:1 mixture of 1,4-dioxane and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization:
-
¹H and ¹³C NMR: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is recommended to confirm the exact mass and elemental composition of the product.
Conclusion
The spectroscopic comparison of this compound and its diarylated product, Ethyl 5-amino-2,6-diphenylpyrimidine-4-carboxylate, provides a clear and compelling narrative of chemical transformation. The disappearance of signals associated with the chloro-substituents and the emergence of characteristic aromatic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, coupled with the significant mass increase observed in mass spectrometry, offer a multi-faceted and robust confirmation of a successful Suzuki-Miyaura cross-coupling reaction. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate this important class of chemical transformations.
References
Evaluating the Efficacy of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of kinase inhibitors and targeted protein degradation.[1][2] Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate emerges as a highly functionalized and versatile building block, offering multiple points for diversification. This guide provides a comprehensive evaluation of its efficacy as a synthetic intermediate, offering a comparative analysis against other synthetic alternatives, supported by established reactivity principles and experimental data from analogous systems.
Introduction to a Versatile Pyrimidine Building Block
This compound (CAS No: 54368-62-6) is a polysubstituted pyrimidine featuring two reactive chloro groups, an amino functionality, and an ethyl ester.[3][4] This unique arrangement of functional groups makes it an attractive starting material for the synthesis of complex heterocyclic systems. Its designation as a "Protein Degrader Building Block" highlights its potential in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[3]
| Property | Value |
| CAS Number | 54368-62-6[3] |
| Molecular Formula | C₇H₇Cl₂N₃O₂[3] |
| Molecular Weight | 236.06 g/mol [4] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
The Reactivity Landscape: A Tale of Two Chlorines
The synthetic utility of this compound is dominated by the differential reactivity of its two chlorine atoms at the C2 and C6 positions. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is governed by the electronic influence of the ring nitrogens and the existing substituents.
In general, for dichloropyrimidines, the electrophilicity of the carbon atoms follows the order C4(6) > C2 > C5.[5] This is attributed to the superior stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at positions ortho or para to the ring nitrogens. For the title compound, a 2,6-dichloro isomer, both chlorine atoms are in activated positions. However, their reactivity is not identical and can be selectively addressed under different reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a primary method for functionalizing this intermediate. The choice of nucleophile, solvent, and temperature can influence which chlorine is displaced. While specific studies on the regioselectivity of this particular molecule are not abundant, we can infer its behavior from related systems. For 2-amino-4,6-dichloropyrimidines, SNAr reactions with amines can proceed readily, often under thermal conditions with a base.[6] It is anticipated that the C6 position may exhibit slightly higher reactivity in SNAr with neutral or anionic nucleophiles due to the electronic influence of the adjacent amino group.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for introducing aryl or heteroaryl groups. In dichloropyrimidines, regioselectivity can often be achieved. For 2,4-dichloropyrimidines, the C4 position is generally more reactive in Suzuki couplings.[7][8] For our 2,6-dichloro-substituted molecule, selective mono-arylation is feasible, likely favoring one position over the other under carefully controlled conditions, before proceeding to a second coupling.
-
Buchwald-Hartwig Amination: This reaction provides a versatile route to substituted aminopyrimidines.[9] Interestingly, the regioselectivity of Buchwald-Hartwig amination can sometimes be tuned to be different from that of SNAr or Suzuki reactions, offering complementary synthetic strategies.
Comparative Analysis with Alternative Intermediates
The choice of a starting material is a critical decision in any synthetic campaign. Here, we compare this compound with other common building blocks used to access similar target structures.
Alternative Dichloropyrimidine Isomers
| Intermediate | Key Differentiating Features | Synthetic Implications |
| This compound | Symmetrical placement of chloro groups relative to the amino group. | Allows for potentially stepwise or selective functionalization at C2 and C6. The amino and ester groups provide additional handles for modification. |
| 2,4-Dichloropyrimidine | Unsubstituted at C5 and C6. | Well-studied reactivity, with C4 being generally more reactive in SNAr and Suzuki reactions. Lacks the inherent amino and ester functionalities. |
| 4,6-Dichloropyrimidine | Symmetrical dichlorination pattern. | Both chloro groups are highly activated. Useful for symmetrical disubstitution or controlled mono-substitution.[10] |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | Isomeric to the title compound with respect to chloro and amino positions. | C4-chloro is typically more reactive, allowing for sequential functionalization.[10] |
Alternative Synthetic Routes to Fused Pyrimidine Systems
Many of the target scaffolds accessible from this compound, such as thienopyrimidines and pyridopyrimidines, can also be synthesized via convergent strategies that build the pyrimidine ring onto another heterocyclic core.
-
Synthesis of Thienopyrimidines: An alternative to functionalizing a pre-formed pyrimidine is the cyclocondensation of an aminothiophene precursor. For example, 2-amino-3-ethoxycarbonylthiophenes can be cyclized with reagents like formamide to yield thienopyrimidinones.[11] This approach offers a different retrosynthetic disconnection and may be advantageous depending on the availability of the starting thiophene.
-
Synthesis of Pyrido[2,3-d]pyrimidines: These important scaffolds, found in kinase inhibitors like Palbociclib, are often synthesized by constructing the pyridine ring onto a 6-aminouracil derivative through reaction with an α,β-unsaturated compound.[1][12] This contrasts with a strategy that would involve building the pyridine ring from a substituted aminopyrimidine like our title compound.
Experimental Protocols and Expected Performance
While specific, published experimental data for a wide range of reactions on this compound is limited, the following protocols, adapted from well-established procedures on analogous systems, provide a strong starting point for its synthetic application.
Protocol 1: Mono-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the selective mono-amination of a dichloropyrimidine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in EtOH or DMF, add the amine and the base.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Based on analogous reactions with 2-amino-4,6-dichloropyrimidines, yields for mono-amination can be expected to be in the range of 60-80%.[6][13]
Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol outlines a microwave-assisted Suzuki coupling for the selective mono-arylation of a dichloropyrimidine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.0-1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.[7]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: For mono-arylation at the more reactive chloro position, yields are anticipated to be in the range of 70-95%, depending on the boronic acid used.[7]
Visualizing Synthetic Transformations
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Nucleophilic aromatic substitution (SNAr) on the title compound.
Caption: Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for synthetic transformations.
Conclusion
This compound stands as a potent and versatile intermediate for the synthesis of complex, biologically active molecules. Its two differentially reactive chlorine atoms, combined with the presence of amino and ester functionalities, provide a rich platform for chemical exploration. While direct, comprehensive experimental data on this specific molecule is emerging, a robust understanding of its reactivity can be gleaned from established principles of pyrimidine chemistry and data from closely related analogues. By carefully selecting reaction conditions, chemists can achieve selective functionalization through SNAr and palladium-catalyzed cross-coupling reactions, paving the way for the efficient construction of novel kinase inhibitors, PROTACs, and other therapeutic agents. The comparative analysis with alternative synthetic routes underscores the importance of strategic planning in the design of efficient and flexible synthetic campaigns.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of substituted dihydropyrimidinone derivatives as cytotoxic and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS No. 54368-62-6), a halogenated heterocyclic compound.[1][2][3][4] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Profile and Waste Classification: Understanding the "Why"
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7][8] Given its chemical structure as a chlorinated organic compound, this substance falls under the category of halogenated organic waste .[9]
Key Regulatory Insight: The EPA's "cradle-to-grave" hazardous waste management program mandates that the generator of the waste is responsible for its proper identification, management, and disposal.[10]
| Parameter | Classification/Guideline | Source |
| Common Name | This compound | [1][2][3][4] |
| CAS Number | 54368-62-6 | [1][2][3][4] |
| Molecular Formula | C7H7Cl2N3O2 | [1] |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | [5][6] |
| Waste Category | Halogenated Organic Waste | [9][11] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | [7][8] |
Pre-Disposal: Safety and Segregation
Before initiating any disposal procedures, it is crucial to establish a safe working environment and have a clear understanding of waste segregation protocols.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar compounds, the following PPE should be worn when handling waste containing this compound:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[5]
-
Skin Protection: A lab coat is required to prevent skin contact.[5]
-
Work Area: All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][11]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[11] Halogenated organic compounds must be collected separately from non-halogenated waste streams.[9][11]
Why is segregation so important? Mixing incompatible waste streams can lead to dangerous chemical reactions.[12] Furthermore, disposal facilities have specific treatment processes for different types of waste; halogenated solvents, for instance, require specialized incineration to prevent the formation of toxic byproducts.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound, solutions containing it, and contaminated labware.
Waste Container Selection and Labeling
-
Select an Appropriate Container:
-
For solid waste, use a clearly labeled, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).[12][13]
-
For liquid waste (e.g., solutions in organic solvents), use a designated "Halogenated Organic Waste" container, typically a plastic-coated glass or HDPE carboy.[12][13] The container must have a secure, leak-proof cap.[14]
-
-
Label the Container:
-
All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[13]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date
-
The laboratory or generator's contact information
-
-
Waste Accumulation
-
Solid Waste:
-
Carefully transfer any unused or contaminated solid this compound into the designated solid waste container.
-
Contaminated items such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Liquid Waste:
-
Pour solutions containing this compound into the designated "Halogenated Organic Waste" liquid container.
-
Do not mix with non-halogenated solvents, acids, bases, or other incompatible waste streams.[12]
-
-
Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is "RCRA empty." For a non-acute hazardous waste, this means all possible material has been removed.[15] The container should then be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[15] After rinsing, deface the original label and dispose of the container as regular trash.[15]
-
-
Spill Cleanup:
-
In the event of a spill, absorbent materials used for cleanup must be collected and disposed of as solid hazardous waste.[15]
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA):
-
Arrange for Pickup:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (check your institution's specific guidelines, often up to one year as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[12][13]
-
EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of laboratory chemicals like this compound is a non-negotiable aspect of responsible scientific research. By understanding the potential hazards, adhering to strict segregation and labeling protocols, and partnering with your institution's EHS department, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations. This guide serves as a foundational resource, but always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 54368-62-6 [chemicalbook.com]
- 3. 54368-62-6|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. uakron.edu [uakron.edu]
- 10. epa.gov [epa.gov]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
